AXL represents a promising molecular target in oncology and beyond, belonging to the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs). The name "AXL" derives from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer progression [1]. Initially identified in patients with chronic myeloid leukemia, AXL has emerged as a critical regulator of multiple oncogenic processes, including cell proliferation, survival, migration, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, stemness, and therapeutic resistance [1] [2]. Beyond oncology, AXL also facilitates viral infections, including SARS-CoV-2 and Zika, highlighting its importance in both cancer and virology [1].
AXL is frequently overexpressed in various human malignancies, including renal, lung, breast, prostate, colon, esophageal, and head and neck cancers [1]. Its overexpression is consistently associated with poor prognosis, tumor aggressiveness, and resistance to conventional and targeted therapies [3] [4]. The strategic position of AXL at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target. This comprehensive technical review examines AXL's molecular structure, biological functions, regulatory mechanisms, and emerging therapeutic strategies, providing researchers and drug development professionals with essential insights for advancing AXL-targeted approaches.
The AXL gene is located at chromosome locus 19q13.2, near the BCL3 proto-oncogene, and consists of 20 exons encoding an 894 amino acid multidomain protein [1] [2]. AXL is expressed as two primary isoforms due to alternative splicing, predominantly involving the inclusion or omission of exon 10 [5]. The full-length AXL receptor is a 140 kDa single-pass transmembrane protein comprising three structural domains: an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2].
Table 1: Domain Organization of AXL Receptor Tyrosine Kinase
| Domain | Structural Features | Functional Elements | Role in Signaling |
|---|---|---|---|
| Extracellular | Two immunoglobulin (Ig)-like domains and two fibronectin type III (FNIII) repeats | Ig domains mediate GAS6 binding; FNIII domains regulate interaction | Ligand binding and receptor dimerization |
| Transmembrane | Single α-helical segment | Anchors receptor in cell membrane | Spatial orientation and membrane localization |
| Intracellular | Tyrosine kinase domain | KW(I/L)A(I/L)ES sequence; six tyrosine residues (Y698, Y702, Y703, Y779, Y821, Y866) | Kinase activity and downstream signaling recruitment |
The extracellular domain of AXL contains two immunoglobulin (Ig)-like repeats and two fibronectin type III (FNIII)-like repeats, structurally resembling neural cell adhesion molecules (NCAMs) [1] [2]. AXL binds to its primary ligand GAS6 primarily through the Ig motifs, with regulation modulated by the FNIII domains [1] [3]. The intracellular domain is crucial for autophosphorylation and subsequent kinase activity, featuring six tyrosine residues (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) that serve as phosphorylation sites [2]. Among these, the three C-terminal tyrosine residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and AXL activation [2].
AXL activation occurs through multiple mechanisms, primarily through binding to its high-affinity ligand Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent secretory protein [1] [3]. GAS6 binds to AXL in a 1:1 ratio, forming a complex that undergoes dimerization, leading to autophosphorylation within the intracellular kinase domain [1] [3]. The interaction between GAS6 and AXL is unique as it prevents direct AXL/AXL or GAS6/GAS6 interactions, influencing processes such as epithelial-to-mesenchymal transition (EMT) in cancer progression [1].
Beyond the canonical GAS6-driven mechanism, AXL can be activated through alternative mechanisms [1]:
The full activation of AXL, particularly in both healthy tissues and the cancer microenvironment, depends on interactions with ligands and phosphatidylserine (PtdSer). GAS6 binds to PtdSer present on cell membranes, forming an extracellular lipid-protein complex critical for initiating TAM receptor dimerization and AXL signaling pathway activation [1].
AXL receptor activation mechanism: GAS6-PtdSer complex binding induces dimerization and autophosphorylation.
AXL signaling plays a pivotal role in multiple processes that drive cancer development and metastasis through various downstream pathways, including PI3K/AKT, JAK/STAT, NF-κβ, and RAS/RAF/MEK/ERK [1] [2]. The key biological functions of AXL in cancer progression include:
Cell Proliferation and Survival: AXL enhances cell survival by regulating NF-κβ nuclear transport, which leads to increased expression of anti-apoptotic markers such as survivin and BCL-2, while simultaneously reducing the expression of pro-apoptotic markers like caspase 3 and BAD [1] [2]. AXL inhibition has been shown to lower levels of anti-apoptotic proteins, such as MCL-1 and BCL-2, while upregulating apoptosis-related proteins like Bim [1].
Migration and Invasion: AXL activity is critical for cell migration phenotypes, including the increase in GTP-binding proteins Rho and Rac and the formation of filopodia [2]. The overexpression of AXL in cells with low metastatic potential leads to augmented migratory and invasive abilities, facilitating tumor spread [2].
Epithelial-Mesenchymal Transition (EMT): AXL is a key regulator of EMT, a fundamental process in cancer metastasis and therapeutic resistance [1] [4]. Through EMT, AXL enhances cell invasiveness, anti-apoptotic resistance, and acquisition of stem-like properties [5].
Angiogenesis: AXL promotes angiogenesis by supporting endothelial cell function, facilitating metastasis, as seen in hepatocellular carcinoma through activation of the PI3K/Akt/SOX2/DKK-1 network [1].
Therapeutic Resistance: AXL mediates resistance to various targeted therapies, including EGFR inhibitors in non-small cell lung cancer and cetuximab in head and neck cancer [1] [2]. In NSCLC, AXL enhances MYC transcription, which disrupts purine metabolism and increases the likelihood of drug-resistant mutations [1].
Immune Modulation: AXL expression on macrophages and dendritic cells enables efferocytosis—the non-immunogenic clearance of apoptotic cells—which dampens immune responses in the tumor microenvironment [6]. AXL inhibition may thus not only lead to tumor cell death but also result in macrophage and dendritic cell activation, ultimately increasing T cell recruitment to the tumor [6].
AXL activation triggers multiple downstream signaling pathways that collectively contribute to its oncogenic functions:
AXL downstream signaling pathways: Phosphorylation recruits adaptor proteins, activating key oncogenic processes.
AXL signaling is tightly regulated through a range of complex mechanisms, including epigenetic alterations, transcriptional, translational, and posttranslational modifications [1]. Understanding these regulatory mechanisms is essential for developing effective AXL-targeted therapies.
Multiple transcription factors act on the AXL promoter to regulate its expression:
AXL gene expression can also be modulated by promoter methylation and epigenetic modifications, including histone acetylation and DNA methylation [1] [2]. In addition, activation of TLR signaling upregulates AXL mRNA in dendritic cells and macrophages [2].
MicroRNAs play a significant role in post-transcriptional regulation of AXL:
Long non-coding RNAs also contribute to AXL regulation:
Post-translational modifications further influence AXL functionality:
Several therapeutic strategies have been developed to inhibit AXL signaling in cancer:
Table 2: AXL-Targeted Agents in Clinical Development
| Therapeutic Agent | Type | Selectivity | Development Status | Key Clinical Applications |
|---|---|---|---|---|
| Bemcentinib (BGB324/R428) | Small molecule inhibitor | Selective AXL inhibitor | Phase II clinical trials | Triple-negative breast cancer, melanoma, NSCLC; FDA fast-track designation in combination with PD-1/PD-L1 agents |
| AB801 | Small molecule inhibitor | Highly potent and selective AXL inhibitor | Early clinical trials | Advanced solid tumors, NSCLC in combination with chemotherapy |
| TP-0903 | Small molecule inhibitor | Multi-target inhibitor (including AXL) | Preclinical/Clinical studies | Pancreatic cancer models |
| Cabozantinib | Small molecule inhibitor | Multi-target inhibitor (AXL, VEGFR2, MET) | Approved for renal cell and hepatocellular carcinoma | Liver cancer, other solid tumors |
| Gilteritinib | Small molecule inhibitor | Multi-target (AXL, FLT3) | Approved for FLT3-mutated AML | Acute myeloid leukemia |
| AVB-S6-500 | Monoclonal antibody | AXL inhibitor | Clinical trials | Advanced solid tumors |
AXL inhibition shows particular promise in combination with other therapeutic approaches:
The selective AXL inhibitor this compound (BGB324/R428) recently received fast-track designation by the US FDA in combination with a PD-1/PD-L1 agent, highlighting the growing importance of AXL targeting in cancer therapy [1].
ELISA-Based Quantification of AXL Expression
AXL Activation and Signaling Assessment
Co-culture System for Myeloid Cell-Tumor Interaction Studies
Animal Models for AXL-Targeted Therapy Evaluation
AXL has firmly established itself as a critical player in cancer progression, therapeutic resistance, and immune evasion. Its unique position at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target across various cancer types. Significant progress has been made in developing AXL-targeted agents, with several small molecule inhibitors and antibody-based approaches advancing through clinical development.
The future of AXL-targeted therapy likely lies in rational combination strategies that address both tumor-intrinsic and microenvironmental resistance mechanisms. Promising directions include combining AXL inhibitors with immunotherapy to convert immunologically "cold" tumors to "hot" ones, with targeted therapies to prevent resistance, and with conventional chemotherapy to enhance efficacy [6]. Additionally, the development of predictive biomarkers for patient selection will be crucial for maximizing clinical benefit.
Bemcentinib exerts its effects by precisely targeting the AXL signaling axis. The diagram below illustrates the core mechanistic pathway of AXL and how this compound inhibits it.
Figure 1: this compound inhibits AXL activation and its downstream oncogenic signaling pathways.
AXL inhibition by this compound impacts both cancer cells and the surrounding tumor microenvironment (TME), acting as a dual-targeted therapy.
The following experimental approaches are commonly used to study this compound's mechanism of action, providing a reference for researchers designing their own studies.
| Experimental Goal | Common Model/Assay | Key Readouts |
|---|---|---|
| In vitro AXL Inhibition | Kinase activity assays [2] | AXL phosphorylation (IC₅₀), inhibition of downstream p-AKT, p-ERK [2] |
| Anti-proliferative Effect | Cancer cell line treatment (e.g., NSCLC, Melanoma, AML) [3] [4] | Cell viability (MTT/XTT), clonogenic assays [4] |
| Immune Cell Reprogramming | Co-culture of tumor cells with primary human monocyte-derived macrophages (HMDMs) or dendritic cells (HMDDCs) [3] | Surface activation markers (e.g., CD80, CD86, HLA-DR) via flow cytometry; cytokine secretion via Luminex [3] |
| Overcoming Stromal Resistance | Co-culture of AML cells with bone marrow stromal cells [4] | Stroma-induced loss of drug efficacy; restoration of anti-leukemic effect by this compound [4] |
This compound's clinical development strategy leverages its dual mechanism of action, focusing on combination therapies.
This compound represents a promising therapeutic strategy targeting oncogenic signaling and immunosuppression in the tumor microenvironment. Its rational combination with both targeted agents and immunotherapies is a compelling approach for overcoming treatment resistance.
| Aspect | Details from Clinical Trials |
|---|---|
| Dosing Strategy | Often uses a loading dose (e.g., 400 mg daily for 3 days) followed by a lower maintenance dose (e.g., 200 mg daily) to rapidly achieve therapeutic levels [1] [2]. |
| PK with Combination Therapies | Co-administration with docetaxel (in NSCLC) or low-dose cytarabine - LDAC (in AML) did not significantly alter bemcentinib's pharmacokinetics compared to its monotherapy profile [1] [2]. |
| Observed PD Effects | • AXL Pathway Inhibition: Decreased phosphorylation of AXL and its downstream effectors [2]. • Immune Modulation: Reversal of immunosuppressive tumor microenvironment; enhanced anti-leukemic immune responses in AML models [2]. • Biomarker Modulation: Changes in plasma protein biomarkers related to Protein Kinase B signaling and reactive oxygen species metabolism in NSCLC [1]. | | Synergistic Efficacy | • With docetaxel in NSCLC: 35% Partial Response (PR) rate and 47% Stable Disease (SD) rate in a Phase 1 trial [1]. • With LDAC in AML: Demonstrated safety and anti-leukemic activity in elderly patients unfit for intensive chemotherapy [2] [3]. |
The PK and PD data summarized above were generated using standardized and rigorous methodologies in clinical trials.
The following diagram illustrates the core mechanism of action of this compound and the AXL signaling pathway it inhibits.
This compound inhibits AXL kinase activity, blocking oncogenic signaling.
AXL, a member of the TAM receptor tyrosine kinase family, is activated by its ligand GAS6 [1] [2]. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote tumor cell proliferation, survival, invasion, and immune suppression [1] [4] [2]. By binding to the intracellular kinase domain of AXL, this compound prevents its autophosphorylation and activation, thereby suppressing these pro-oncogenic signals [4] [2].
| Clinical Context | Patient Population | Key Findings | Statistical Significance | Source (Reference) |
|---|---|---|---|---|
| Brain Metastases (BM) | 66 NSCLC patients with BM [1] | High AXL/GAS6 co-expression independently predicts worse Overall Survival (BM-OS) | HR: 2.76, 95% CI: 1.45-5.25, P=0.001 [1] | 2017 Study |
| General Metastatic NSCLC | 98 patients with advanced metastatic NSCLC [1] | High AXL expression predicts worse Overall Survival (OS) | HR: 1.77, 95% CI: 1.13-2.79, P=0.01 [1] | 2017 Study |
| Resected Lung Adenocarcinoma | NSCLC patients (correlation study) [2] | AXL expression associated with lower tumor differentiation and advanced clinical stage | P<0.01 [2] | 2016 Study |
| Immunotherapy Treated | 111 NSCLC patients treated with ICI-monotherapy [3] | Tumor-cell AXL expression post-chemotherapy correlates with reduced OS | P=0.04 [3] | 2024 Study |
The GAS6/AXL signaling axis activates multiple downstream pathways that drive tumor progression. The diagram below illustrates the core AXL signaling network and its oncogenic functions.
AXL signaling activates key pathways driving cancer hallmarks [4] [5].
To investigate AXL's role, researchers use standardized techniques. The workflow below outlines a typical process for validating AXL's clinical significance.
Experimental workflow for correlating AXL expression with patient prognosis [1] [2].
The strong prognostic value of AXL makes it a compelling therapeutic target.
The GAS6-AXL pathway is a key receptor tyrosine kinase (RTK) signaling axis critically involved in oncogenesis. The table below summarizes its core molecular components.
| Component | Type | Key Features | Role in Signaling |
|---|---|---|---|
| AXL Receptor | Receptor Tyrosine Kinase (RTK), TAM family member | 140 kDa transmembrane protein; Extracellular: 2 Ig-like domains, 2 FNIII domains; Intracellular: Tyrosine kinase domain with key phosphorylation sites (e.g., Tyr698, Tyr702, Tyr779, Tyr821) [1] [2] [3]. | Ligand binding induces dimerization, autophosphorylation, and initiation of downstream signaling [1]. |
| GAS6 Ligand | Vitamin K-dependent secretory protein | Highest affinity for AXL vs. other TAM receptors; Binds phosphatidylserine (PtdSer) on cell membranes to form a bridge for AXL activation [1] [4]. | Primary activator of AXL. Binding is a 1:1 ratio, leading to receptor dimerization [1]. |
| Key Phosphorylation Sites | Intracellular Tyrosine Residues | N-terminal: Tyr698, Tyr702, Tyr703; C-terminal: Tyr779, Tyr821, Tyr866 [2] [3]. | Autophosphorylation creates docking sites for adaptor proteins (e.g., GRB2, p85 PI3K) to relay signals [3]. |
The core process of pathway activation is initiated when the GAS6 ligand binds to the extracellular Ig-like domains of AXL, often in a complex with phosphatidylserine. This binding induces AXL dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain [1].
Figure 1: The canonical GAS6-dependent activation of the AXL receptor. GAS6 often forms a complex with phosphatidylserine on the cell membrane, which facilitates AXL dimerization and autophosphorylation, leading to downstream signal transduction [1].
AXL signaling drives multiple pro-tumorigenic processes. The diagram below illustrates how its activation contributes to cancer hallmarks.
Figure 2: Key oncogenic processes driven by AXL signaling. Activated AXL promotes tumor growth and aggressiveness through multiple interconnected biological functions [1] [4] [3].
Given its role in cancer, AXL is a promising therapeutic target. Multiple agent classes are in development, as summarized below.
| Therapeutic Class | Mechanism of Action | Examples (if provided in search results) | Key Advantages / Challenges |
|---|---|---|---|
| Small Molecule Inhibitors | Inhibit intracellular tyrosine kinase activity, blocking ATP binding and phosphorylation [1]. | Bemcentinib (BGB324/R428) [1] [5]. | Can be multi-targeted; potential for off-target effects and toxicity [1]. |
| Monoclonal Antibodies (mAbs) | Bind extracellular domain to block GAS6 interaction and/or induce receptor internalization [1]. | Information not specified in search results. | High specificity; targets ligand-dependent activation [1]. |
| Engineered Decoy Receptors | Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation [6]. | MYD1 (high-affinity Fc-fusion variant) [6]. | High specificity for ligand; engineered for femtomolar affinity to outcompete native receptors [6]. |
| Antibody-Drug Conjugates (ADCs) | mAb linked to cytotoxic drug; targets delivery to AXL-expressing tumor cells [1]. | Information not specified in search results. | Delivers potent cytotoxin directly to cancer cells. |
| Other Strategies | Includes CAR-T therapy (anti-AXL-CAR) and combination with immunotherapy [1]. | Information not specified in search results. | Aims to overcome resistance and improve efficacy of existing treatments [1]. |
Research into the GAS6-AXL pathway employs sophisticated techniques to uncover its functions and test new therapies.
Targeting the GAS6-AXL pathway holds significant promise, but several challenges remain. A primary focus is overcoming therapeutic resistance, often driven by crosstalk between AXL and other RTKs like EGFR, MET, and VEGFR [1] [3]. This underscores the need for rational combination therapies.
Furthermore, the pathway's role in modulating the tumor immune microenvironment is a critical area of investigation. AXL influences the function of various immune cells, and its inhibition may enhance response to immune checkpoint blockers like PD-1/PD-L1 agents [1] [4]. The search for robust predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies is also essential for clinical success [3].
The table below synthesizes key quantitative PK parameters from published clinical trials.
| Parameter | Value/Description | Study Context |
|---|---|---|
| Dosing Regimen | Loading dose (200-400 mg daily for 2-3 days), followed by a lower daily maintenance dose (100-200 mg) [1] [2]. | Established in Phase 1 trials to rapidly achieve therapeutic concentrations. |
| Reported Tolerated Dose | Loading/Maintenance: 400/200 mg (with enhanced formulation) [1]. | Recommended Phase 2 dose from a trial in Acute Myeloid Leukemia (AML). |
| C~max~ | Not explicitly quantified in the provided results. | - |
| Analytical Method | Validated LC-MS/MS bioanalytical method; plasma concentrations quantified over 2-2000 ng/mL [2]. | Used in a Phase 1 trial with NSCLC patients. |
| Key Findings | This compound pharmacokinetics supported a once-daily oral dosing schedule [1]. The drug was detectable in plasma and its exposure was monitored in trials. | - |
| Metabolism & Excretion | Not detailed in the available search results. Major Gap: Specific enzymes involved (e.g., CYP450) and excretion routes are not identified. | - |
For researchers designing PK studies, here are the methodologies from the cited clinical trials.
This protocol was used to quantify this compound and docetaxel in a phase 1 trial.
The search results describe the workflow for analyzing the PK data obtained from the assays.
The following diagram illustrates the core AXL/Gas6 pathway and the documented site of action for this compound, based on the biological context from the search results [3] [1] [2].
This diagram maps the logical relationship from pathway activation to functional outcomes and the point of therapeutic intervention.
AXL receptor structure and function represents a critical component in understanding cancer progression and therapeutic resistance. AXL, a member of the TAM receptor family (TYRO3, AXL, and MERTK), is a single-pass transmembrane receptor tyrosine kinase encoded by a gene located at chromosome 19q13.2. The receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its significant role in cancer progression pathways. Unlike many other receptor tyrosine kinases, AXL is rarely mutated in cancers; instead, its dysregulation typically occurs through overexpression mechanisms driven by gene amplification or stimulation from the tumor microenvironment. This overexpression pattern makes AXL an attractive therapeutic target with potentially lower risk of resistance development through mutation. [1]
The biological process of epithelial-mesenchymal transition (EMT) constitutes a fundamental mechanism in both physiological processes and pathological conditions, particularly cancer metastasis. During EMT, epithelial cells undergo remarkable phenotypic changes, losing their characteristic polarity and cell-cell adhesion properties while acquiring mesenchymal traits that enhance migratory capacity, invasiveness, and resistance to apoptosis. This transition is orchestrated by core EMT transcription factors (EMT-TFs), including SNAI1/2, TWIST1/2, and ZEB1/2, which collectively repress epithelial markers like E-cadherin while promoting expression of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. In cancer contexts, EMT is now understood not as a binary switch but as a dynamic plasticity spectrum (epithelial-mesenchymal plasticity or EMP), where cells can occupy various intermediate hybrid E/M states that confer distinct functional advantages, including enhanced stemness and therapeutic resistance. [2]
The intersection between AXL signaling and EMT pathways creates a powerful axis driving tumor progression, metastatic dissemination, and treatment failure across numerous cancer types. This technical review comprehensively examines the molecular mechanisms underlying AXL-mediated EMT, current therapeutic strategies targeting this axis, and experimental approaches for investigating this critical pathway in cancer biology.
AXL receptor activation occurs through multiple distinct mechanisms, each contributing to its role in EMT induction and cancer progression:
Ligand-dependent activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent protein that binds to AXL's extracellular domain with high affinity. GAS6 binding induces AXL homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades. This activation mechanism requires presentation of GAS6 in complex with phosphatidylserine (PtdSer) on cell membranes, forming an extracellular lipid-protein complex essential for optimal receptor activation. [1]
Ligand-independent activation: AXL can also be activated through receptor crosstalk with other tyrosine kinase receptors including c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, and FLT3. This transactivation occurs independently of GAS6 binding and represents an alternative mechanism for AXL signaling initiation in cancer contexts. Additionally, AXL can undergo autoactivation through overexpression-induced dimerization or in response to oxidative stress conditions commonly found in the tumor microenvironment. [1]
Regulatory mechanisms: AXL expression and activity are tightly controlled through epigenetic modifications (promoter methylation), transcriptional regulation by factors including HIF-α, AP-1, YAP1/TEAD, CREB, MZF1, and SP-1, and post-transcriptional regulation by miRNAs (miR-33a-5p, miR-93-5p) and long non-coding RNAs (DANCR, XIST). Posttranslational modifications including glycosylation, phosphorylation, proteolytic cleavage, and ubiquitination further modulate AXL functionality in cancer progression. [1]
Upon activation, AXL initiates multiple downstream signaling pathways that collectively promote EMT and associated malignant phenotypes:
Table 1: Key Downstream Signaling Pathways Activated by AXL in EMT
| Signaling Pathway | Key Components | Functional Consequences in EMT |
|---|---|---|
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Enhanced cell survival, suppressed apoptosis, increased translation of EMT-related proteins |
| RAS/RAF/MEK/ERK | RAS, RAF, MEK1/2, ERK1/2 | Increased cell proliferation, migration, and invasion capabilities |
| JAK/STAT | JAK2, STAT3 | Promotion of inflammatory responses, stemness maintenance |
| NF-κB | IKK complex, NF-κB subunits | Regulation of immune responses, anti-apoptotic gene expression |
AXL signaling directly promotes the molecular reprogramming characteristic of EMT through multiple interconnected mechanisms:
Transcription factor regulation: AXL activation induces expression of core EMT-TFs, particularly SNAI1 and ZEB1, which serve as master regulators of the mesenchymal transition. These transcription factors directly repress epithelial genes including CDH1 (encoding E-cadherin) while activating mesenchymal genes such as VIM (vimentin) and CDH2 (N-cadherin). The specific EMT-TF profile induced by AXL signaling appears to be context-dependent, with different factors predominating in different cancer types. [2]
Cytoskeletal reorganization: Through activation of RAC1 and RHO GTPase pathways, AXL signaling promotes actin cytoskeleton remodeling, facilitating the formation of membrane protrusions (invadopodia, filopodia) essential for cell migration and invasion. This structural reorganization is complemented by AXL-mediated regulation of matrix metalloproteinases (MMPs) that degrade extracellular matrix components, further enabling invasive behavior. [3]
Stemness acquisition: AXL activation promotes the emergence and maintenance of cancer stem cells (CSCs) with enhanced tumor-initiating capacity. Notably, the hybrid E/M state induced by AXL signaling appears particularly associated with stemness properties across multiple cancer types, including breast, pancreatic, and lung cancers. These CSCs exhibit enhanced resistance to conventional therapies and contribute to tumor recurrence. [2]
Table 2: Functional Consequences of AXL-Mediated EMT in Cancer
| Biological Process | AXL/EMT Mechanism | Clinical Impact |
|---|---|---|
| Metastasis | Enhanced migration/invasion, intravasation, survival in circulation | Increased distant metastasis, poorer overall survival |
| Therapy Resistance | Upregulation of drug efflux pumps, DNA damage repair, anti-apoptotic signaling | Resistance to chemotherapy, targeted therapy, immunotherapy |
| Tumor Microenvironment Remodeling | Immunosuppression, angiogenesis, fibroblast activation | Enhanced tumor growth, immune evasion |
| Tumor Initiation | Cancer stem cell generation and maintenance | Tumor recurrence, minimal residual disease |
The following diagram illustrates the core AXL signaling pathway and its integration with EMT regulation:
> Core AXL signaling pathway activation and its integration with EMT regulatory networks, showing key downstream effectors and functional consequences in cancer progression.
The strategic importance of AXL in driving EMT, metastasis, and therapy resistance has motivated development of several classes of AXL-targeted therapeutics:
Small molecule tyrosine kinase inhibitors (TKIs) represent the most advanced class of AXL-targeted agents currently in clinical development:
Bemcentinib (BGB324/R428): This first-in-class selective AXL inhibitor has received fast-track designation from the US FDA in combination with PD-1/PD-L1 inhibitors. This compound specifically blocks AXL kinase activity, interfering with AXL/GAS6 signaling that promotes EMT, tumor survival, metastasis, and therapeutic resistance. Preclinical studies demonstrate that this compound effectively reverses EMT phenotypes and sensitizes tumors to both targeted therapies and immunotherapy. [1] [4]
Multi-targeted inhibitors: Several agents including cabozantinib, glesatinib, and sitravatinib inhibit AXL alongside other receptor tyrosine kinases such as c-MET, VEGFR, and RET. These multi-targeted approaches aim to simultaneously block compensatory signaling pathways that often underlie resistance mechanisms, providing broader suppression of EMT-related signaling networks. [5]
Biological therapies offer alternative approaches to targeting AXL function:
Monoclonal antibodies: AXL-targeted antibodies including YW327.6S2 and DAXL-88 bind to the AXL extracellular domain, blocking GAS6 interaction and receptor activation. Some therapeutic antibodies additionally engage immune effector functions through antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). [1]
Antibody-drug conjugates (ADCs): These precision therapeutics combine AXL-targeting antibodies with potent cytotoxic payloads, enabling selective delivery of chemotherapy directly to AXL-expressing tumor cells. This approach capitalizes on the frequent overexpression of AXL in advanced cancers while minimizing systemic toxicity. [5]
Axl-CAR therapies: Emerging chimeric antigen receptor (CAR) T-cell and CAR-NK cell approaches targeting AXL represent innovative immunotherapeutic strategies for advanced, treatment-resistant malignancies. [5]
Table 3: AXL-Targeted Therapeutic Agents in Development
| Therapeutic Class | Representative Agents | Mechanism of Action | Development Status |
|---|---|---|---|
| Selective AXL TKIs | This compound, TP-0903 | Selective AXL kinase inhibition | Phase II/III trials (combination therapies) |
| Multi-Target TKIs | Cabozantinib, Sitravatinib | AXL + c-MET, VEGFR, RET inhibition | FDA-approved (some agents), later-line therapy |
| Therapeutic Antibodies | YW327.6S2, DAXL-88 | Ligand blockade, receptor internalization | Preclinical/early clinical development |
| Antibody-Drug Conjugates | AXL-107-MMAE, Enapotamab vedotin | Targeted cytotoxic delivery | Early clinical trials |
| CAR Therapies | AXL-CAR T/NK cells | Redirected immune cell targeting | Preclinical development |
The complex interplay between AXL and multiple therapeutic resistance mechanisms has motivated development of rational combination strategies:
AXL inhibition + EGFR targeted therapy: In non-small cell lung cancer (NSCLC) models, AXL inhibition with this compound reverses resistance to EGFR inhibitors such as osimertinib and erlotinib. This combination addresses a key resistance mechanism where AXL upregulation bypasses EGFR dependency, restoring therapeutic sensitivity. Clinical trials are evaluating this approach (NCT04811176, NCT05468697) with promising preliminary results. [5] [4]
AXL inhibition + immunotherapy: AXL signaling contributes to immunosuppressive microenvironment through multiple mechanisms, including upregulation of PD-L1, recruitment of immunosuppressive macrophages, and inhibition of T-cell and NK-cell function. Combining AXL inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) demonstrates synergistic activity in preclinical models by reversing EMT-mediated immune evasion and enhancing antitumor immunity. [3] [4]
AXL inhibition + chemotherapy: AXL promotes resistance to multiple chemotherapeutic agents including docetaxel, cisplatin, and cytarabine through enhanced DNA damage repair, reduced reactive oxygen species (ROS) production, and upregulation of anti-apoptotic proteins. Combining AXL inhibitors with chemotherapy sensitizes tumor cells and improves therapeutic responses across various cancer types, including prostate cancer, ovarian cancer, and acute myeloid leukemia. [3]
AXL inhibition + epigenetic therapy: Emerging evidence indicates that epigenetic modifications regulate EMP and contribute to therapeutic resistance. Combinations of AXL inhibitors with HDAC or DNMT inhibitors demonstrate enhanced efficacy in preclinical models by reversing EMT-associated transcriptional programs and preventing resistance development. [4]
The following diagram illustrates the strategic targeting of AXL in combination therapies:
> Strategic targeting of AXL signaling in combination therapies to overcome multiple resistance mechanisms in cancer treatment.
Cell-based assays form the foundation for investigating AXL-EMT biology and evaluating therapeutic interventions:
EMT marker analysis: Comprehensive assessment of EMT status requires evaluation of both epithelial markers (E-cadherin, claudins, occludin, cytokeratins) and mesenchymal markers (vimentin, N-cadherin, fibronectin) using techniques including:
Functional migration and invasion assays:
AXL signaling modulation:
Cancer stem cell characterization:
Animal models and clinical correlative studies provide critical insights into AXL-EMT biology in physiologically relevant contexts:
Metastasis models:
Therapeutic efficacy studies:
Translational biomarker development:
Robust investigation of the AXL-EMT axis requires careful attention to methodological details:
EMT plasticity challenges: Given the dynamic nature of EMT, single-timepoint analyses may miss critical transitions. Longitudinal sampling and single-cell approaches provide more comprehensive understanding of EMP dynamics.
Context-dependent effects: AXL signaling consequences vary across cancer types and microenvironments. Studies should include multiple validated models and careful consideration of biological context.
Analytical validation: Antibodies for AXL and EMT markers require thorough validation using appropriate controls (knockdown/knockout cells, recombinant proteins). Multiple detection methods should corroborate key findings.
Physiological relevance: 3D culture systems, co-culture models with stromal cells, and in vivo approaches provide essential validation of mechanisms identified in conventional 2D cultures.
These experimental approaches, when appropriately applied and interpreted, enable comprehensive dissection of AXL's role in EMT and facilitate translation of findings into clinically relevant therapeutic strategies.
The AXL-EMT axis represents a critical driver of cancer progression, therapy resistance, and metastatic dissemination across diverse malignancies. Understanding the molecular mechanisms underlying AXL-mediated EMT provides important insights into cancer biology and reveals promising therapeutic opportunities. Future research directions should focus on several key areas:
First, biomarker development remains crucial for patient stratification and optimizing AXL-targeted therapies. Identification of reliable biomarkers predictive of AXL dependency, including AXL expression levels, EMT signatures, and functional imaging approaches, will enable more precise patient selection and treatment personalization.
Second, the dynamic regulation of EMP in response to therapeutic pressures requires deeper investigation. Understanding how tumor cells adaptively shift along the epithelial-mesenchymal spectrum during treatment may reveal novel therapeutic vulnerabilities and strategies to prevent resistance development.
Third, innovative therapeutic combinations that simultaneously target AXL signaling and complementary pathways hold promise for overcoming the redundancy and adaptability of cancer cell signaling networks. Rational combinations based on mechanistic insights rather than empirical approaches will likely yield more durable clinical responses.
Finally, the role of AXL in tumor microenvironment remodeling and immunosuppression represents an area of growing therapeutic interest, particularly in the context of immunotherapy combinations. Understanding how AXL inhibition might reprogram the tumor immune microenvironment could unlock enhanced antitumor immunity and improved patient outcomes.
The following notes summarize the key findings from a phase I trial (NCT02922777) investigating the AXL inhibitor bemcentinib in combination with docetaxel for previously treated advanced Non-Small Cell Lung Cancer (NSCLC) [1].
The table below consolidates the key quantitative findings from the phase I trial for easy reference [1].
| Trial Aspect | Data Summary |
|---|---|
| ClinicalTrials.gov ID | NCT02922777 [1] |
| Patient Population | Previously treated advanced NSCLC; median age 62 years; 67% male [1] |
| Study Design | Open-label, single-institution, 3+3 dose escalation [1] |
| Median Treatment Duration | 2.8 months (range: 0.7 - 10.9 months) [1] |
| Most Common TRAEs | Neutropenia (86%, 76% ≥G3), Diarrhea (57%, 0% ≥G3), Fatigue (57%, 5% ≥G3), Nausea (52%, 0% ≥G3) [1] |
| Neutropenic Fever Incidence | 38% of patients (before G-CSF mandate) [1] |
| Best Overall Response (n=17) | Partial Response (PR): 6 patients (35%); Stable Disease (SD): 8 patients (47%) [1] |
| Disease Control Rate (PR+SD) | 82% [1] |
This section provides the detailed methodology for the combination therapy as implemented in the phase I trial.
The diagram below illustrates the mechanistic rationale for the combination therapy and the structure of the clinical trial.
| Trial Population | Combination Therapy | Loading Dose Schedule | Maintenance Dose | Selected Rationale / Key Safety Notes |
|---|---|---|---|---|
| AML/MDS (Phase 1b/2a) [1] | Low-Dose Cytarabine (LDAC) | 400 mg daily for 3 days (Days 1-3 of cycle) | 200 mg daily thereafter | Recommended Phase 2 dose (RP2D) based on overall safety and tolerability profile [1]. |
| Advanced NSCLC (Phase 1) [2] [3] | Docetaxel (with G-CSF support) | 400 mg daily for 3 days (Cycle 1, Days -7 to -5) | 200 mg daily thereafter | Maximum Tolerated Dose (MTD) with prophylactic G-CSF to manage hematologic toxicity [2]. |
| Advanced NSCLC (Phase 1) [2] [3] | Docetaxel | 200 mg daily for 3 days (Cycle 1, Days -7 to -5) | 100 mg daily thereafter | Lower dose level evaluated during escalation [2]. |
For researchers designing experiments or clinical protocols around this compound, the following details from the trials are critical.
To visualize the clinical trial workflow and drug mechanism, you can use the following diagrams generated with Graphviz.
Diagram 1: Clinical Trial Workflow for this compound Combination Therapy. PK/PD: Pharmacokinetic/Pharmacodynamic; PD: Progressive Disease.
Diagram 2: Simplified Mechanism of AXL Inhibition by this compound. This compound blocks GAS6-mediated AXL receptor activation and its downstream pro-tumor signaling pathways.
This compound (BGB324) is a first-in-class, highly selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family. AXL signaling activation promotes tumor progression, epithelial-mesenchymal transition (EMT), and therapeutic resistance across multiple cancer types, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). In NSCLC, AXL overexpression is associated with poor prognosis, lymph node involvement, and higher disease stage, making it an attractive therapeutic target. This compound demonstrates synergistic activity with conventional chemotherapeutic agents such as docetaxel; preclinical models indicate it can increase docetaxel sensitivity by up to 1,000-fold through inhibition of PI3K signaling and modulation of cell cycle-dependent kinases.
The hematologic toxicity profile of this compound, particularly when combined with myelosuppressive agents like docetaxel, necessitates sophisticated management strategies. Phase I clinical trials have demonstrated that while the combination shows promising anti-tumor activity, it induces significant hematologic toxicities, primarily neutropenia, which requires proactive intervention. This document provides detailed application notes and protocols for managing this compound-associated hematologic toxicities using granulocyte colony-stimulating factor (G-CSF) support, based on the latest clinical evidence and expert consensus.
A phase I trial (NCT02922777) evaluated this compound in combination with docetaxel in patients with previously treated advanced NSCLC. The study employed a 3+3 dose escalation design with two this compound dose levels (100 mg and 200 mg daily maintenance following a 3-day loading dose) combined with docetaxel (60 or 75 mg/m² every 3 weeks). Due to significant hematologic toxicity observed in initial cohorts, the protocol was amended to include mandatory prophylactic G-CSF support from patient 18 onward.
Table 1: Hematologic Toxicity Profile from Phase I Trial of this compound plus Docetaxel
| Toxicity Type | All Grades Incidence | Grade ≥3 Incidence | Management Intervention |
|---|---|---|---|
| Neutropenia | 86% (18/21 patients) | 76% (16/21 patients) | Prophylactic G-CSF required |
| Febrile Neutropenia | 38% (8/21 patients) | 38% (8/21 patients) | G-CSF + antibiotic prophylaxis |
| Anemia | Not reported | Not reported | Monitoring and supportive care |
| Thrombocytopenia | Not reported | Not reported | Monitoring and dose modification |
The trial established that the maximum tolerated dose (MTD) was this compound (400 mg load × 3 days followed by 200 mg daily) with docetaxel 60 mg/m² and prophylactic G-CSF support. Despite the hematologic challenges, the combination demonstrated promising anti-tumor activity, with 35% (6/17) partial response rate and 47% (8/17) stable disease among evaluable patients, supporting further development of this combination with appropriate supportive measures [1] [2].
AXL inhibition with this compound affects multiple signaling pathways that contribute to both therapeutic efficacy and toxicological profile:
The combination of this compound with docetaxel appears to enhance DNA damage response pathways while simultaneously increasing susceptibility to myelosuppression, creating both the therapeutic synergy and the hematologic vulnerability that necessitates G-CSF support [3].
Granulocyte colony-stimulating factors are critical for managing chemotherapy-induced neutropenia, particularly in combinations with novel targeted agents like this compound that potentiate myelosuppression. G-CSFs work by promoting the expansion, differentiation, and mobilization of neutrophil precursors in the bone marrow, thereby reducing the duration and severity of neutropenia.
Table 2: G-CSF Formulations and Administration Guidelines
| G-CSF Type | Dosing Regimen | Initiation Timing | Duration | Key Considerations |
|---|---|---|---|---|
| Filgrastim (short-acting) | 5 mcg/kg daily | 24-72 hours post-chemotherapy | Until neutrophil recovery (ANC ≥1500/mm³) | Daily injections required; longer treatment duration |
| Pegfilgrastim (long-acting) | 6 mg single dose | 24-72 hours post-chemotherapy | Single dose per cycle | Convenience; neutrophil-mediated clearance |
| Biosimilar G-CSFs | Per manufacturer labeling | 24-72 hours post-chemotherapy | Varies by formulation | Cost-effectiveness; similar efficacy and safety |
Clinical evidence strongly supports the early initiation of G-CSF. A randomized study in breast cancer patients receiving TAC (docetaxel, doxorubicin, cyclophosphamide) chemotherapy demonstrated that initiating filgrastim on Day 2 significantly reduced febrile neutropenia incidence to 6.4% compared to 22.2% with Day 5 initiation (p < 0.0001). The Day 2 group also exhibited shorter duration of severe neutropenia (3 ± 1 days vs. 4 ± 1 days, p = 0.001) despite longer mean filgrastim treatment (8 ± 1 days vs. 6 ± 1 days, p < 0.0001) [4].
The management of this compound-related hematologic toxicity requires a structured approach:
The systematic review of G-CSF safety confirms that these agents are generally well-tolerated, with medullary bone pain as the most frequently reported adverse effect, typically manageable with simple analgesics. Other uncommon side effects include transient leukocytosis, thrombocytopenia, and mild biochemical alterations [5] [6].
Objective: To systematically evaluate and quantify hematologic toxicities associated with this compound combination therapies and assess the efficacy of G-CSF support strategies.
Materials and Reagents:
Methodology:
Endpoint Evaluation:
This comprehensive assessment protocol enables precise quantification of hematologic toxicity and facilitates comparison across different dosing regimens and supportive care strategies [1] [2] [7].
Objective: To identify potential biomarkers predictive of hematologic toxicity and G-CSF response in patients receiving this compound combinations.
Sample Collection:
Analytical Methods:
Data Interpretation:
Biomarker analyses from the phase I trial demonstrated that this compound administration was associated with modulation of proteins involved in protein kinase B signaling and reactive oxygen species metabolism, providing insights into the molecular mechanisms underlying both efficacy and toxicity [1] [3].
Based on the accumulated clinical evidence, the following risk assessment and mitigation strategies are recommended for clinical development programs involving this compound combinations with myelosuppressive agents:
Proactive Risk Management: Given the high incidence of severe neutropenia (86% all grades, 76% Grade ≥3) and febrile neutropenia (38%) observed in the phase I trial, primary G-CSF prophylaxis should be implemented as standard in all clinical trials of this compound with docetaxel or other myelosuppressive chemotherapies [1].
Dosing Strategy: The recommended phase II dose for this compound in combination with docetaxel is 400 mg loading dose (3 days) followed by 200 mg daily with docetaxel 60 mg/m² every 3 weeks and mandatory G-CSF support. This regimen demonstrated manageable toxicity while maintaining anti-tumor activity.
Patient Selection: Careful consideration should be given to performance status (ECOG 0-1), age, and organ function. Patients with borderline bone marrow reserve may require additional monitoring or initial dose reduction.
Concomitant Medications: Prophylactic antibiotics (e.g., ciprofloxacin 500 mg twice daily from Days 5-14) may provide additional protection against infections during the neutropenic period, particularly in higher-risk populations [4].
For future clinical development of this compound combinations, the following approaches are recommended:
The Delphi consensus on appropriate G-CSF use emphasizes that timing of supportive therapy is crucial, with long-acting G-CSF optimally administered 24-72 hours after chemotherapy administration. Adherence to evidence-based guideline recommendations improves patient outcomes and ensures appropriate resource utilization [7].
The combination of this compound with docetaxel represents a promising therapeutic approach for advanced NSCLC and potentially other malignancies, but is associated with significant hematologic toxicity that requires proactive management. Based on phase I clinical evidence, mandatory G-CSF primary prophylaxis with either filgrastim (initiated on Day 2) or pegfilgrastim, combined with appropriate dose modification guidelines, enables safe administration of this regimen while maintaining therapeutic efficacy. The recommended phase II dose of this compound 400/200 mg with docetaxel 60 mg/m² and G-CSF support provides a favorable risk-benefit profile for further clinical development. Future research should focus on identifying predictive biomarkers for hematologic toxicity and optimizing supportive care strategies for novel targeted therapy combinations.
This document outlines a development and validation framework for a bioanalytical method to quantify Bemcentinib, a selective AXL kinase inhibitor, in human plasma using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The method is designed to support pharmacokinetic studies and therapeutic drug monitoring.
1. Introduction
This compound (BGB324, R428) is an orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase [1] [2]. AXL signaling is implicated in tumor growth, metastasis, and drug resistance, making this compound a promising agent in oncology, particularly for non-small cell lung cancer (NSCLC) and other solid tumors [1] [3] [4]. Accurate quantification of this compound in biological fluids is essential for assessing its pharmacokinetic profile, establishing dose-exposure relationships, and ensuring therapeutic efficacy in clinical trials.
2. Experimental Protocol: A Proposed Workflow
While a specific method for this compound was not found, the following protocol synthesizes best practices from validated methods for similar tyrosine kinase inhibitors [5] [6] [7]. The workflow for sample preparation and analysis is summarized in the diagram below.
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions The following table summarizes proposed instrument parameters, adapted from methods for kinase inhibitors [5] [7].
Table 1: Proposed LC-MS/MS Instrument Parameters
| Parameter | Specification | Justification & Notes |
|---|---|---|
| LC System | UHPLC or HPLC with binary pump & autosampler | |
| Mass Spectrometer | Triple Quadrupole (TQD) with ESI source | Operated in positive ion mode (ESI+) [5] |
| Analytical Column | C18 column (e.g., 50-100 mm x 2.1 mm, 1.7-1.8 µm) | Provides efficient separation and peak shape [5] [7] |
| Mobile Phase | A: 0.1% Formic acid in water B: Methanol or Acetonitrile | Methanol may provide better peak shape than ACN for some bases [7] | | Gradient/Elution | Isocratic (e.g., 70% B) or fast gradient | Isocratic elution enables shorter run times (~2 min) [5] [7] | | Flow Rate | 0.3 - 0.6 mL/min | Optimize for backpressure and peak resolution | | Injection Volume | 5 - 10 µL | | | Ion Source Temp. | 300 - 350 °C | | | Desolvation Gas | Nitrogen, 650 - 1000 L/h | |
2.3. Sample Preparation: Protein Precipitation A simple protein precipitation (PPT) method is proposed for high-throughput analysis [7].
2.4. Mass Spectrometric Detection: MRM Transitions
Multiple Reaction Monitoring (MRM) will be used for specific and sensitive detection. The protonated molecule [M+H]+ of this compound should be identified via direct infusion. The following are hypothetical transitions that must be experimentally optimized.
Table 2: Proposed MRM Transitions for this compound
| Compound | Precursor Ion > Product Ion | Cone Voltage (V) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| This compound | e.g., 488 > 401 | To be optimized | To be optimized | Quantifier |
| This compound | e.g., 488 > 186 | To be optimized | To be optimized | Qualifier |
| This compound-IS | e.g., 496 > 409 | To be optimized | To be optimized | Internal Standard |
3. Method Validation
The method must be validated according to FDA/EMA guidelines for bioanalytical methods [6]. Key parameters and recommended acceptance criteria are listed below.
Table 3: Key Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Experimental Procedure | Recommended Acceptance Criteria [6] |
|---|---|---|
| Linearity & Calibration Range | Analyze minimum of 6 non-zero standards. | R² > 0.99. Accuracy: ±20% (LLOQ), ±15% (others) |
| Lower Limit of Quantification (LLOQ) | Lowest standard on curve. | Signal-to-noise ≥ 5. Accuracy & Precision: ±25% |
| Accuracy & Precision | Analyze QC samples (LLOQ, Low, Med, High) in replicates (n≥5) over 3 runs. | Within-run & Between-run Precision: CV ≤ 15% (≤20% for LLOQ). Accuracy: ±15% of nominal (±20% for LLOQ) | | Selectivity & Specificity | Analyze blanks from at least 6 individual plasma lots. | Peak area in blank < 20% of LLOQ area and < 5% of IS area. | | Matrix Effect | Post-column infusion or post-extraction addition in 6+ matrix lots. | IS-normalized matrix factor CV < 20%. | | Recovery | Compare peak areas of extracted samples vs. post-extraction spiked samples. | Recovery need not be 100%, but must be reproducible and precise. | | Stability | Evaluate in matrix under various conditions (e.g., freeze-thaw, benchtop, long-term frozen). | Within ±20% of nominal concentration. |
4. Application Notes
To fully contextualize the analysis of this compound, understanding its biological target is crucial. This compound acts by selectively inhibiting the AXL receptor tyrosine kinase. The following diagram illustrates the AXL signaling pathway and the drug's mechanism of action.
As shown, this compound blocks the GAS6-AXL signaling axis, which is a key driver of tumor progression and resistance to therapy [9] [3] [2]. Accurate quantification of the drug is therefore vital for understanding its pharmacodynamic effects.
This application note provides a comprehensive framework for developing and validating an LC-MS/MS bioanalytical method for this compound. By leveraging established protocols for similar small-molecule kinase inhibitors and adhering to regulatory guidelines, researchers can establish a robust, sensitive, and specific assay. This method will be an indispensable tool for advancing the clinical development of this compound and optimizing its use in cancer therapy.
Metastatic melanoma remains a challenging disease despite significant advances in immunotherapy, particularly with PD-1 inhibitors such as pembrolizumab. While these agents have revolutionized treatment, primary and secondary resistance mechanisms limit their effectiveness in a substantial proportion of patients. AXL receptor tyrosine kinase has emerged as a promising therapeutic target implicated in multiple resistance pathways. AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is expressed on various cell types within the tumor microenvironment, including tumor cells, stromal cells, and myeloid cells. Through its signaling activities, AXL regulates critical processes including epithelial-mesenchymal transition, immune modulation, and tumor cell survival, making it a compelling target for combination therapy approaches [1].
The biological rationale for combining bemcentinib (a first-in-class, oral, highly selective AXL inhibitor) with pembrolizumab stems from preclinical evidence demonstrating that AXL activation promotes resistance to immune checkpoint inhibition. In melanoma and other solid tumors, AXL signaling has been shown to contribute to an immunosuppressive tumor microenvironment by reducing T-cell infiltration, promoting myeloid-derived suppressor cell activity, and decreasing antigen presentation. Systematic AXL inhibition using this compound in preclinical models resulted in the expansion of tumor-associated T cells and restored therapeutic response to anti-PD-1 checkpoint inhibitors [2]. This synergistic effect provided the foundational evidence for clinical evaluation of this combination in metastatic melanoma.
The challenges in melanoma treatment extend beyond primary resistance mechanisms, as many patients initially responding to PD-1 inhibition eventually develop secondary resistance. Research has identified several key resistance mechanisms in melanoma, including additional mechanisms of immunosuppression in the tumor microenvironment and derangements in systemic immune competence. Specifically, increased regulatory T-cells (Treg) and Th2 cells have been demonstrated in patients with metastatic melanoma, shifting the immune balance away from the antitumor Th1 response necessary for effective tumor control [3]. The complex interplay between these mechanisms underscores the need for multifaceted therapeutic approaches that can address both tumor-intrinsic and microenvironmental factors contributing to treatment resistance.
Table 1: Key Resistance Mechanisms and Corresponding Therapeutic Strategies in Metastatic Melanoma
| Resistance Mechanism | Biological Consequence | Therapeutic Approach |
|---|---|---|
| AXL Activation | Increased epithelial-mesenchymal transition, reduced T-cell infiltration, immunosuppressive microenvironment | AXL inhibition with this compound |
| Th2 Polarity Shift | Skewing from cytotoxic Th1 to chronic inflammatory Th2 response, impairing antitumor immunity | ITK inhibition (e.g., ibrutinib) to restore Th1/Th2 balance |
| BRAF Mutations | Constitutive MAPK pathway activation, enhanced proliferation and survival | BRAF/MEK inhibition (e.g., dabrafenib/trametinib) |
| PTEN Loss | PI3K-AKT pathway activation, dysregulated cell cycle control and apoptosis | No direct inhibitors currently available |
The BGBIL006 trial (NCT02872259) was a phase 1b/2 study designed to evaluate the safety, tolerability, and efficacy of this compound in combination with standard-of-care (SOC) therapies in patients with metastatic melanoma. This multicenter, randomized trial employed a complex design to address multiple clinical questions simultaneously. The study enrolled patients with previously untreated, stage IIIC to IV, unresectable melanoma who had an ECOG performance status of 0 to 2 and evaluable disease per RECIST v1.1 criteria. The trial design incorporated both dose escalation and randomized evaluation components to comprehensively assess the combination's potential [1].
The phase 1b portion of the study focused on dose escalation and safety assessment, evaluating 100 mg of this compound in combination with dabrafenib/trametinib in patients with BRAF-mutated disease who had a high tumor load. The phase 2 component employed a randomized design across multiple patient subgroups. Patients with BRAF-mutated disease and a low tumor load were randomized 2:1 to receive pembrolizumab with or without 200 mg of this compound. Similarly, those with BRAF-mutated disease and a high tumor load were randomized 2:1 to dabrafenib/trametinib with or without 200 mg of this compound, and patients with BRAF wild-type disease were randomized 2:1 to pembrolizumab with or without 200 mg of this compound [1].
A distinctive feature of this trial was its crossover design in part 3, which allowed for evaluation of sequential treatment strategies. After disease progression or first-line toxicity, patients with BRAF-mutated disease and low tumor load who initially received pembrolizumab plus this compound were then given dabrafenib/trametinib plus 200 mg of this compound, while those who received pembrolizumab monotherapy were given dabrafenib/trametinib alone. Similarly, patients who initially received dabrafenib/trametinib plus this compound were subsequently given pembrolizumab plus this compound, and those treated with dabrafenib/trametinib alone received pembrolizumab alone. This sophisticated design enabled investigators to evaluate the activity of this compound across multiple treatment contexts and sequences [1].
The study evaluated this compound in combination with two established standard-of-care regimens: anti-PD-1 monotherapy (pembrolizumab) for BRAF wild-type melanoma or low tumor burden BRAF-mutant disease, and BRAF/MEK inhibition (dabrafenib/trametinib) for BRAF-mutant melanoma with high tumor burden. This compound was administered orally at 200 mg daily in the phase 2 portion, while pembrolizumab was given at 200 mg every 3 weeks, and dabrafenib/trametinib were administered at their standard doses. Treatment continued until disease progression, unacceptable toxicity, or patient decision to discontinue [1].
The primary endpoints of the study included safety, overall response rate (ORR), progression-free survival (PFS), and overall survival (OS). Secondary endpoints included pharmacokinetics/pharmacodynamics and biomarker analysis. The trial employed rigorous safety monitoring with detailed characterization of adverse events based on NCI Common Terminology Criteria for Adverse Events (CTCAE). Efficacy assessments were performed using RECIST v1.1 criteria, with regular radiographic evaluations to document tumor response [1].
Table 2: Key Elements of the BGBIL006 Trial Design
| Trial Element | Specifications |
|---|---|
| ClinicalTrials.gov Identifier | NCT02872259 |
| Study Phase | Phase 1b/2 |
| Patient Population | Previously untreated, stage IIIC-IV unresectable melanoma |
| Sample Size | 91 patients (64 in this compound arms, 27 in SOC alone) |
| Study Arms | This compound + pembrolizumab; this compound + dabrafenib/trametinib; SOC alone |
| Randomization Ratio | 2:1 (this compound combinations : SOC alone) |
| Primary Endpoints | Safety, ORR, PFS, OS |
| Key Biomarkers Assessed | CD8+ T cells, FOXP3+ T cells, PD-L1 expression, AXL expression |
The combination of this compound with standard-of-care therapies demonstrated a manageable safety profile with no unexpected toxicities. Safety data from the BGBIL006 trial revealed that any-grade adverse effects occurred in 98% of patients treated with this compound-based combinations (n = 64) compared to 100% of those given SOC alone (n = 27). The rates of grade 3 or higher adverse events were 35% in the this compound combination arms versus 22% in the SOC alone arm. Importantly, only 24% (n = 18/73) of grade 3 or higher AEs were deemed possibly related to this compound, indicating that the addition of this compound to established regimens did not dramatically alter the toxicity profile [1].
The most common any-grade adverse events possibly related to this compound included rash, diarrhea, fatigue, and increased transaminases. When comparing specific adverse events between treatment arms, diarrhea was notably more frequent in the this compound-containing arms (48% vs 18% in SOC alone). Similarly, fatigue occurred in 31% of patients receiving this compound combinations compared to 19% in the SOC arm. Other common AEs such as common cold symptoms (20% vs 18%), fever (27% vs 22%), nausea (25% vs 22%), and rash (28% vs 22%) showed more comparable frequencies between groups. The safety profile observed in this trial was consistent with the known toxicities of each individual agent and did not reveal significant synergistic toxicity [1].
Laboratory abnormalities observed with this compound combinations included increased liver enzymes, which occurred in 13% of patients in the this compound arms compared to 11% in the SOC alone arm. These hepatic effects were manageable with appropriate monitoring and dose modifications when necessary. The trial established that this compound could be safely combined with both immunotherapy (pembrolizumab) and targeted therapy (dabrafenib/trametinib) without compromising the ability to deliver effective doses of the backbone regimens. This favorable safety profile is particularly important in the context of metastatic melanoma, where treatment duration may extend for many months in responding patients, necessitating regimens with acceptable long-term tolerability [1].
Despite a strong preclinical rationale, the addition of this compound to standard-of-care therapies did not demonstrate significant efficacy improvements in patients with metastatic melanoma. The primary efficacy analysis showed no statistically significant differences in overall response rate, progression-free survival, or overall survival between the this compound combination arms and standard-of-care alone. This absence of efficacy benefit was consistent across the various patient subgroups, including those defined by BRAF mutation status and tumor burden [1].
The lack of efficacy enhancement with this compound occurred despite adequate target engagement, as evidenced by biomarker data showing that AXL expression in inflammatory cells predicted response to pembrolizumab. Other biomarkers associated with better responses to pembrolizumab included high CD8-positive T-cell count, high FOXP3 count, and high PD-L1 expression in tumor-infiltrating lymphocytes. The preservation of these predictive relationships suggests that the absence of efficacy benefit was not due to failure of AXL inhibition but rather to insufficient impact on the critical pathways governing tumor response in this patient population [1].
The results from the BGBIL006 trial contrast with the more promising activity observed with this compound combinations in other malignancies, such as non-small cell lung cancer with STK11 mutations (NCT05469178). In that setting, this compound is being evaluated specifically in a molecularly defined population characterized by high levels of AXL activation, suggesting that patient selection strategies based on specific molecular characteristics may be essential for realizing the therapeutic potential of AXL inhibition. The divergent results across tumor types highlight the complexity of AXL biology and its context-dependent role in therapeutic resistance [2].
The BGBIL006 trial implemented a comprehensive protocol for patient evaluation, treatment administration, and response assessment. Patient eligibility was determined through a multi-step screening process that included histopathological confirmation of metastatic melanoma, staging imaging, assessment of BRAF mutation status, and evaluation of performance status. Key inclusion criteria required patients to have unresectable Stage IIIC to IV melanoma, measurable disease per RECIST v1.1, and no prior systemic therapy for advanced disease. Patients were stratified based on BRAF mutation status and tumor burden, with high tumor load defined as requiring rapid tumor reduction [1].
Treatment administration followed specific protocols for each therapeutic agent. This compound was administered orally once daily at assigned dose levels (100 mg or 200 mg). Pembrolizumab was given intravenously at 200 mg every 3 weeks. The targeted therapy combination consisted of dabrafenib 150 mg twice daily plus trametinib 2 mg once daily. During the first cycle of therapy, patients were closely monitored for potential dose-limiting toxicities with weekly assessments of clinical status and laboratory parameters. Subsequent cycles included clinical evaluation before each pembrolizumab infusion and standard laboratory monitoring according to institutional guidelines [1].
Response assessment was conducted systematically using RECIST v1.1 criteria with radiographic imaging performed at baseline and every 9 weeks thereafter. Additional scans were obtained if disease progression was suspected based on clinical symptoms or findings. Tumor measurements were reviewed by both local investigators and central review when applicable. Beyond conventional radiographic response, the protocol incorporated comprehensive biomarker studies, including collection of tumor tissue (archival or fresh biopsy) and serial blood samples for correlative analyses. These biospecimens enabled evaluation of potential predictive biomarkers, including AXL expression, immune cell subsets, and other molecular characteristics potentially relevant to treatment response [1].
Tissue-based biomarker evaluation was performed using immunohistochemistry on formalin-fixed, paraffin-embedded tumor tissue sections obtained prior to treatment initiation. The protocol specified detailed methodologies for assessing key biomarkers including AXL expression, CD8+ T-cell density, FOXP3+ T-cell density, and PD-L1 expression. For AXL staining, 4-μm tissue sections were deparaffinized, subjected to antigen retrieval, and incubated with validated anti-AXL antibodies following optimized dilution and incubation conditions. CD8+ T-cells were quantified by counting positive cells in three representative high-power fields within tumor regions and expressing results as cells/mm². PD-L1 expression was evaluated using the combined positive score (CPS) method, which calculates the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) relative to the total number of tumor cells [1].
Peripheral blood mononuclear cell (PBMC) collection and processing followed a standardized protocol across participating sites. Blood samples were collected in sodium heparin tubes at baseline, before treatment on day 1 of cycle 2, and every 9 weeks thereafter. Within 2 hours of collection, PBMCs were isolated by density gradient centrifugation using Ficoll-Paque PLUS, washed twice with PBS, and cryopreserved in fetal bovine serum with 10% DMSO using controlled-rate freezing containers. Samples were stored in liquid nitrogen vapor phase until batch analysis. Multiparametric flow cytometry of PBMCs utilized a pre-optimized panel including antibodies against CD3, CD4, CD8, CD45RA, CCR7, CD25, and CD127 to characterize T-cell subsets. Data acquisition was performed on calibrated flow cytometers with compensation settings established using single-stained controls, and analysis employed automated population identification algorithms to ensure consistency [1].
Table 3: Laboratory Protocols for Key Biomarker Assessments
| Biomarker | Methodology | Sample Type | Key Reagents | Interpretation Criteria |
|---|---|---|---|---|
| AXL Expression | Immunohisto-chemistry | FFPE tumor sections | Validated anti-AXL antibody | H-score (0-300) based on intensity and distribution |
| CD8+ T-cell Density | Immunohisto-chemistry | FFPE tumor sections | Anti-CD8 antibody | Cells/mm² in three representative high-power fields |
| PD-L1 Expression | Immunohisto-chemistry | FFPE tumor sections | Anti-PD-L1 antibody (22C3) | Combined Positive Score (CPS) |
| T-cell Subsets | Multiparametric flow cytometry | PBMCs | Anti-CD3, CD4, CD8, CD45RA, CCR7 | Percentage of parent population |
| Th1/Th2 Polarity | Cytokine analysis | Plasma | LEGENDplex Human Th Cytokine Panel | Ratio of Th1 (IFN-γ, IL-2) to Th2 (IL-4, IL-5, IL-13) cytokines |
The BGBIL006 trial employed a comprehensive statistical approach to address its dual objectives of safety/efficacy assessment and biomarker evaluation. The sample size calculation was based on detecting a 50% improvement in progression-free survival from 5 to 7.5 months with 80% power at a one-sided 10% significance level, requiring approximately 60 patients in the phase 2 portion. Primary efficacy analyses were conducted on the intention-to-treat population, with safety analyses including all patients who received at least one dose of study medication. Time-to-event endpoints (PFS and OS) were estimated using the Kaplan-Meier method with comparisons between groups performed using stratified log-rank tests [1].
For biomarker analyses, the study employed both pre-specified correlative analyses and exploratory assessments. Pre-specified analyses focused on evaluating the relationship between baseline AXL expression and clinical outcomes, using pre-defined cutpoints established in previous studies. Additional exploratory analyses utilized continuous biomarker measures and employed receiver operating characteristic (ROC) curves to identify potential alternative cutpoints. The association between categorical biomarkers and response was assessed using Fisher's exact test, while continuous biomarkers were evaluated using Wilcoxon rank-sum tests. Changes in peripheral immune parameters over time were analyzed using linear mixed-effects models to account for repeated measures within patients [1].
The statistical plan incorporated adjustments for multiple testing in the biomarker analyses using the false discovery rate (FDR) approach to minimize the likelihood of spurious findings. For the crossover component of the trial, appropriate statistical methods for crossover designs were employed, including structural nested models or inverse probability of censoring weights to account for potential confounding introduced by the non-randomized second-line treatments. All statistical analyses were performed using R version 4.0 or later, with a two-sided significance level of 0.05 employed for all hypothesis tests unless otherwise specified [1].
The evaluation of this compound in combination with standard-of-care therapies for metastatic melanoma provides important insights into the challenges of developing effective combination strategies in molecularly heterogeneous malignancies. While the preclinical rationale for AXL inhibition was compelling, the clinical results from the BGBIL006 trial demonstrated that the addition of this compound to pembrolizumab or dabrafenib/trametinib, though well-tolerated, did not significantly improve efficacy outcomes compared with standard therapies alone. These findings underscore the complexity of translating mechanistic insights from preclinical models to clinical benefit in unselected patient populations [1].
Future directions for AXL inhibition in melanoma should consider more refined patient selection strategies, potentially focusing on subsets with demonstrated AXL pathway activation or specific resistance mechanisms amenable to AXL inhibition. The ongoing evaluation of this compound in non-small cell lung cancer with STK11 mutations (NCT05469178), a population characterized by high AXL activation, suggests a path forward for biomarker-driven development of AXL inhibitors. In melanoma, similar approaches might identify patient subsets more likely to benefit from AXL inhibition, particularly those with documented AXL overexpression or specific genomic alterations associated with AXL pathway dependency [2].
The comprehensive biomarker data collected in the BGBIL006 trial provide a valuable resource for generating hypotheses regarding potential predictors of response to AXL inhibition. Further analysis of these datasets may reveal molecular signatures that could guide future development of this compound and other AXL inhibitors in melanoma. Additionally, evaluation of sequential treatment strategies or combinations with other therapeutic modalities may uncover clinical contexts where AXL inhibition provides meaningful benefit. While the current results do not support broad use of this compound in metastatic melanoma, they contribute importantly to our understanding of AXL biology and highlight the continued importance of biomarker-driven drug development in oncology [1].
Acute myeloid leukemia (AML) represents an aggressive hematopoietic malignancy that predominantly affects the elderly population, with a median age at diagnosis of 68 years. Standard intensive chemotherapy regimens yield poor outcomes in patients over 65 years, with median survival typically less than one year due to unfavorable genomic features and increased treatment resistance. Approximately 30-40% of elderly AML patients are deemed unsuitable for intensive chemotherapy due to comorbidities and performance status, creating a significant unmet medical need for effective, well-tolerated alternatives. [1] [2]
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator of AML pathobiology. AXL is overexpressed in AML blasts and leukemic stem cells, where it promotes tumor proliferation, survival, and therapy resistance through multiple mechanisms. AXL activation drives chemotherapy resistance by enhancing DNA damage repair pathways and suppressing apoptosis. Additionally, AXL expression on innate immune cells contributes to an immunosuppressive microenvironment by inhibiting natural killer cell function and promoting myeloid-derived suppressor cell activity. Preclinical models have demonstrated that AXL inhibition with bemcentinib sensitizes leukemic cells to cytotoxic therapy and enhances anti-leukemic immune responses, providing a strong rationale for its clinical development in AML. [1] [2]
The Phase 1b/2a clinical trial (NCT02488408) was an open-label, BerGenBio-funded study evaluating this compound as monotherapy and in combination with low-dose cytarabine (LDAC) in AML patients unfit for intensive chemotherapy. The trial employed a multicenter design with dose escalation and expansion cohorts. The primary objective for the Phase 1b monotherapy arm was identification of the maximum tolerated dose (MTD), with secondary objectives including characterization of dose-limiting toxicities (DLTs), safety profile, efficacy, and pharmacokinetics. For the Phase 2a combination arm with LDAC, the primary endpoint was safety and tolerability, with efficacy and pharmacokinetics as secondary objectives. The study employed standard clinical laboratory safety tests and Common Terminology Criteria for Adverse Events (CTCAE) version 4 for toxicity assessment. [1] [2] [3]
Table 1: Demographic and Disease Characteristics of Trial Participants
| Characteristic | Dose Escalation Cohort (n=36) | LDAC Combination Cohort (n=36) |
|---|---|---|
| Median Age (range) | 74.5 years (51-85) | 76 years (66-86) |
| ECOG Status | ||
| 0 | 19% | 36% |
| 1 | 53% | 50% |
| 2 | 28% | 14% |
| Disease Type | ||
| AML | 94% | 100% |
| High-risk MDS | 6% | 0% |
| Disease Status | ||
| Treatment-naïve | 6% | 17% |
| Relapsed | 44% | 58% |
| Refractory | 33% | 25% |
| Prior Lines of Therapy (median) | 2 (range 1-6) | 1 (range 0-8) |
| Prior Venetoclax | 0% | 31% |
| Cytogenetic Risk | ||
| Favorable | 6% | 19% |
| Intermediate | 8% | 36% |
| Adverse | 19% | 39% |
The phase 1b dose escalation evaluated two formulations of this compound monotherapy. The initial formulation was tested at loading/maintenance doses of 400/100 mg (n=6), 600/200 mg (n=14), and 900/300 mg (n=5). An advanced formulation was subsequently evaluated at 200/100 mg (n=4) and 400/200 mg (n=6). Throughout dose escalation, three DLTs were observed, with one occurring outside the formal DLT assessment window. Although formal MTD criteria were not met (no dose level had ≥2 DLTs in 6 patients), the 400/200 mg dose of the enhanced formulation was selected as the recommended Phase 2 dose (RP2D) for combination therapy based on comprehensive assessment of DLTs, overall safety profile, and pharmacokinetic considerations. [1] [2]
Table 2: Most Common Grade 3/4 Treatment-Emergent Adverse Events
| Adverse Event | This compound Monotherapy (n=36) | This compound + LDAC (n=36) |
|---|---|---|
| Hematologic Events | ||
| Anemia | 8% | 39% |
| Thrombocytopenia | 14% | 31% |
| Febrile Neutropenia | 29% | 28% |
| Neutropenia | 6% | 3% |
| Non-Hematologic Events | ||
| QTcF Prolongation | 11% | 11% |
| Pneumonia | 14% | 8% |
| Sepsis/Neutropenic Sepsis | 8% | 6% |
The majority of treatment-emergent adverse events (TEAEs) in both cohorts were mild to moderate in severity and considered manageable with standard supportive care. QTcF prolongation was identified as an adverse event of special interest due to its potential severity and probable relationship to this compound. Most instances of QTcF prolongation were asymptomatic (Grade 1-2: 5 patients in monotherapy, 13 in combination; Grade 3: 4 patients in each cohort). No Grade 4 or 5 QTcF events were reported. Among serious adverse events (SAEs), there were 7 fatal events in the dose escalation cohort and 4 in the LDAC cohort, primarily consisting of infections (sepsis/neutropenic sepsis, pneumonia) and hemorrhagic complications. Importantly, no fatal events were considered by investigators to be related to study treatment. [1] [2]
Table 3: Efficacy Outcomes by Patient Subgroup
| Patient Subgroup | Objective Response Rate (ORR) | Clinical Benefit Rate | Median Overall Survival |
|---|---|---|---|
| Newly Diagnosed AML (BEM+LDAC, n=6) | 50% | Not reported | 16.1 months |
| Relapsed AML (BEM+LDAC, n=21) | 20% | 75% (n=8 evaluable) | 7.8 months |
| Refractory AML (BEM+LDAC, n=9) | 0% | 28% (n=7 evaluable) | Not reached |
| All R/R AML (BEM+LDAC, n=30) | 20% | Not reported | 7.8 months |
The combination of this compound with LDAC demonstrated promising efficacy in specific AML patient populations. Notably, patients with newly diagnosed AML achieved an impressive median overall survival of 16.1 months, which compares favorably to historical controls treated with LDAC alone (typically 4-6 months). Similarly, relapsed AML patients showed a median overall survival of 7.8 months with the combination, representing a meaningful improvement over expected outcomes with LDAC monotherapy. An interesting observation from earlier trial data was the later onset of responses (between weeks 20-28) in relapsed patients, suggesting that AXL inhibition may engage immunological mechanisms that require longer treatment duration to manifest clinical benefit. [4] [5] [6]
This compound-LDAC Combination Regimen:
This compound dosing: Initiate with a loading dose of 400 mg orally once daily for 3 days, followed by a maintenance dose of 200 mg orally once daily continuously. This compound should be administered at approximately the same time each day, with or without food. Tablets should be swallowed whole with water and not chewed or crushed.
LDAC dosing: Administer cytarabine at 20 mg subcutaneously twice daily for 10 days of each 21-day treatment cycle. Doses should be approximately 12 hours apart.
Dose modifications: For QTcF prolongation >480 ms, temporarily interrupt this compound until QTcF returns to <480 ms, then resume at a reduced dose of 100 mg daily. For other Grade 3+ non-hematologic toxicities, interrupt this compound until resolution to Grade ≤1, then resume at 100 mg daily. Permanently discontinue for recurrent Grade 3+ toxicity after dose reduction. [1] [2] [5]
Sample Collection and Processing: Collect blood samples (4 mL) in K2EDTA tubes at pre-dose, and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15. Immediately centrifuge samples at 1500×g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C until analysis.
Bioanalytical Method: Quantify this compound concentrations using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS). Prepare standards in control human plasma over the concentration range of 1-2000 ng/mL. Include quality control samples at low, medium, and high concentrations. Extract samples using protein precipitation with acetonitrile containing internal standard. Chromatographic separation should be achieved using a C18 column with gradient elution. Monitor mass transitions m/z 452.2→365.1 for this compound and m/z 457.2→370.1 for the internal standard (deuterated this compound). [1] [2]
sAXL ELISA Protocol: Coat 96-well plates with mouse anti-human AXL capture antibody (1 µg/mL) in PBS overnight at 4°C. Block with 3% BSA in PBS for 2 hours at room temperature. Add plasma samples (1:10 dilution) and standards (recombinant human sAXL, 0-20 ng/mL) to wells and incubate 2 hours. Detect bound sAXL with biotinylated detection antibody (0.5 µg/mL, 1 hour) followed by streptavidin-HRP (30 minutes). Develop with TMB substrate, stop with 1M H2SO4, and read absorbance at 450 nm with 570 nm reference. Calculate sAXL concentrations from standard curve. A reduction in sAXL levels >50% from baseline indicates effective AXL pathway inhibition. [5] [6]
The efficacy of this compound in AML derives from its dual mechanisms of action: direct anti-leukemic activity and immunomodulatory effects. AXL signaling promotes survival and proliferation of leukemic cells through activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Additionally, AXL activation induces the expression of immune checkpoint ligands and suppresses antigen presentation, creating an immunosuppressive microenvironment. This compound counteracts these effects by selectively inhibiting AXL phosphorylation and downstream signaling, restoring sensitivity to cytotoxic therapy and promoting anti-tumor immunity. [1] [2] [5]
Figure 1: Mechanism of AXL Signaling and this compound Inhibition in AML
Biomarker analyses have revealed that soluble AXL (sAXL) levels in plasma may serve as a pharmacodynamic marker for this compound activity. Patients exhibiting a significant reduction in sAXL following treatment initiation demonstrated higher response rates. Additionally, single-cell RNA sequencing analyses performed in translational sub studies showed that this compound treatment modulates the tumor immune microenvironment by decreasing immunosuppressive cell populations and enhancing T-cell receptor diversity. These findings support the dual mechanism of action of this compound and provide potential biomarkers for patient selection and response monitoring. [5] [6]
The combination of this compound with LDAC represents a promising therapeutic approach for elderly AML patients unfit for intensive chemotherapy. The regimen demonstrates a manageable safety profile with primarily hematologic toxicities consistent with the known effects of LDAC, along with asymptomatic QTcF prolongation that can be monitored and managed with appropriate dose modifications. The efficacy signals, particularly in newly diagnosed and relapsed AML patients, are encouraging with median overall survival exceeding historical controls.
Based on these results, further investigation of this compound combinations is warranted. Preclinical data suggest potential synergy between AXL inhibition and venetoclax, providing rationale for evaluating this combination in patients who have failed prior venetoclax-based therapy. Additionally, development of a companion diagnostic to identify patients with AXL-dependent tumors could enable a precision medicine approach to this compound development. The ongoing translational biomarker analyses from this trial aim to identify molecular predictors of response that could guide patient selection in future randomized controlled trials. [1] [4] [2]
The rationale for targeting AXL with bemcentinib in HMA-failed MDS is grounded in the critical role of AXL in disease pathogenesis and therapy resistance.
The BERGAMO phase 2 trial (NCT03824080) specifically evaluated this compound monotherapy in patients with HR-MDS or AML who were refractory to or relapsed after HMA therapy [1]. Key efficacy data from this study are summarized below.
Table 1: Efficacy of this compound Monotherapy in HMA-Failed HR-MDS (BERGAMO Trial) [1]
| Efficacy Parameter | Result in HR-MDS Patients (N=18) |
|---|---|
| Overall Hematological Response (OHR) | 44% (8/18 patients) |
| Complete Response (CR) | 6% (1/18 patients) |
| Marrow CR (mCR) | 28% (5/18 patients) |
| Partial Response (PR) | 6% (1/18 patients) |
| Stable Disease (SD) | 6% (1/18 patients) |
| One-Year Overall Survival | 54% |
| One-Year Progression-Free Survival | 6% |
Patient Population: The trial enrolled patients with a median age of 79 years. All patients had failed prior HMA therapy (96% azacitidine, 4% decitabine), with 22% being refractory and 76% having relapsed after an initial response. The median number of prior HMA cycles was 13 [1].
This compound monotherapy demonstrated a manageable safety profile in the studied population.
For researchers aiming to validate the mechanism of action or explore predictive biomarkers, the following experimental approaches are suggested.
Protocol 1: Assessing AXL Inhibition and Downstream Signaling
Protocol 2: Biomarker Analysis for Patient Stratification
The typical pathway for evaluating this compound in a clinical setting, from patient identification to treatment and monitoring, is outlined below.
This compound represents a promising novel therapeutic strategy for patients with HR-MDS after HMA failure, a setting of significant unmet need. Clinical data from the BERGAMO trial demonstrate that this compound monotherapy can induce hematological responses in a subset of these patients, with a safety profile that is manageable in the elderly, comorbid population [1].
Future development should focus on:
AXL receptor tyrosine kinase is a member of the Tyro3-Axl-Mer (TAM) receptor tyrosine kinase subfamily that plays a critical role in oncogenic signaling pathways regulating cell proliferation, invasion, survival, and metastases [1]. The AXL signaling axis is activated through binding of its natural ligand growth arrest-specific gene 6 (GAS6), leading to downstream activation of multiple oncogenic pathways [1]. In non-small cell lung cancer (NSCLC), AXL protein expression is frequently upregulated and is associated with poor clinical outcomes, lymph node involvement, and advanced disease stage [1]. While mutations, gene fusions, and amplifications of the AXL gene are rare, its overexpression provides a compelling therapeutic target for NSCLC treatment [1].
Bemcentinib (R428, BGB324) is a first-in-class, selective, orally bioavailable small molecule AXL kinase inhibitor that prevents cancer cell migration and invasion in vitro, suppresses angiogenesis and metastases, and prolongs survival in in vivo models of cancer metastasis [1]. The drug demonstrates favorable monotherapy safety profiles, with primarily low-grade gastrointestinal adverse events that are readily managed with standard measures [1]. The scientific rationale for combining this compound with docetaxel stems from compelling preclinical evidence demonstrating synergistic anti-tumor activity between AXL inhibition and taxane chemotherapy [1].
Figure 1: AXL Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how GAS6 binding to AXL activates downstream oncogenic signaling pathways, promoting key cellular processes in cancer progression. This compound inhibits AXL activation, disrupting these pathways.
The combination of this compound and docetaxel demonstrates profound synergistic effects in preclinical models, with research showing that the addition of this compound increases docetaxel sensitivity by approximately 1,000-fold in various cancer models [1]. This remarkable enhancement of chemotherapeutic activity is attributed to multiple mechanisms, including inhibition of PI3K signaling and dephosphorylation of cell cycle-dependent kinase CDC2 [1]. In docetaxel-resistant prostate cancer models, AXL inhibition alone suppresses proliferation, migration, invasion, and tumor growth, with these effects being significantly augmented when this compound is combined with docetaxel [1].
The methodology for establishing this synergistic relationship followed rigorous in vitro experimental designs. Cell growth inhibition was typically determined after a 3-day incubation period using the sulforhodamine B assay or similar cytotoxicity assays [2]. The antiproliferative effects of drug combinations were analyzed using Berenbaum's hyperplane theorem to quantitatively determine additive, synergistic, and antagonistic effects [2]. This mathematical approach allows researchers to distinguish truly synergistic interactions from merely additive effects, providing a solid foundation for clinical translation.
The synergistic relationship between this compound and docetaxel operates through multiple interconnected biological mechanisms:
AXL inhibition and cell cycle regulation: this compound-mediated AXL inhibition leads to dephosphorylation of CDC2, a critical regulator of cell cycle progression, thereby enhancing docetaxel's ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase [1].
PI3K/AKT pathway modulation: AXL signaling normally activates the PI3K/AKT pathway, a key survival mechanism in cancer cells. This compound suppresses this pathway, reducing cellular survival signals and sensitizing cancer cells to docetaxel-induced apoptosis [1].
Reversal of EMT and invasion suppression: AXL signaling promotes epithelial-mesenchymal transition (EMT), associated with increased invasion and metastasis. This compound reverses this process, reducing the invasive potential of cancer cells and potentially mitigating metastatic progression [1].
Overcoming docetaxel resistance: In docetaxel-resistant cancer models, AXL inhibition restores chemosensitivity through multiple pathways, making previously resistant cells vulnerable to docetaxel treatment [1].
Table 1: Preclinical Evidence of this compound-Docetaxel Synergy
| Cancer Model | Experimental System | Key Findings | Magnitude of Effect |
|---|---|---|---|
| NSCLC Models | In vitro and in vivo | Increased docetaxel sensitivity | 1,000-fold increase in docetaxel sensitivity [1] |
| Docetaxel-Resistant Prostate Cancer | In vitro cell lines | Suppression of proliferation, migration, invasion | Augmented effects when combined with docetaxel [1] |
| Breast Cancer Cells (MCF-7) | In vitro dose-response | Synergistic interaction at low docetaxel:IFN-β ratios | Synergistic by Berenbaum's hyperplane theorem [2] |
The first-in-human phase I trial (NCT02922777) of this compound plus docetaxel enrolled 21 patients with previously treated advanced NSCLC [1]. The study population had a median age of 62 years, with 67% male participants, and a median treatment duration of 2.8 months (range 0.7-10.9 months) [1]. The trial followed a 3+3 dose escalation design investigating two dose levels of this compound in combination with standard docetaxel doses [1]. Key elements of the trial design included:
This compound dosing: Two dose levels were evaluated: (1) 200 mg loading dose × 3 days followed by 100 mg daily, and (2) 400 mg loading dose × 3 days followed by 200 mg daily [1].
Docetaxel dosing: Standard intravenous doses of 60 or 75 mg/m² administered every 3 weeks [1].
Lead-in design: this compound monotherapy was initiated seven days prior to docetaxel initiation to permit assessment of pharmacodynamic and pharmacokinetic effects of this compound alone and in combination [1].
Protocol amendment: Due to frequent hematologic toxicity, the protocol was amended to require prophylactic G-CSF (granulocyte colony-stimulating factor) support from patient 18 onward [1].
The combination therapy demonstrated a manageable safety profile with certain expected toxicities. The most frequent treatment-related adverse events were neutropenia (86% overall, 76% grade 3 or higher), diarrhea (57%, no grade 3 or higher), fatigue (57%, 5% grade 3 or higher), and nausea (52%, no grade 3 or higher) [1]. A significant observation was the incidence of neutropenic fever in 8 patients (38%), which prompted the protocol amendment requiring prophylactic G-CSF support [1].
The maximum tolerated dose (MTD) was established as docetaxel 60 mg/m² with prophylactic G-CSF support plus this compound 400 mg loading dose × 3 days followed by 200 mg daily thereafter [1]. This combination demonstrated acceptable tolerability while maintaining therapeutic efficacy. Pharmacokinetic analyses revealed that both this compound and docetaxel exhibited similar pharmacokinetic profiles to prior monotherapy data, suggesting no significant drug-drug interactions at the metabolic level [1].
Among 17 patients evaluable for radiographic response, the combination therapy demonstrated promising anti-tumor activity in this previously treated, advanced NSCLC population [1]:
Objective Response: 6 patients (35%) achieved partial response as their best radiographic response [1].
Disease Stabilization: 8 patients (47%) achieved stable disease, indicating additional clinical benefit beyond objective responses [1].
Clinical Benefit Rate: Combining partial response and stable disease, the clinical benefit rate was 82% (14 of 17 patients) [1].
Table 2: Phase I Clinical Trial Efficacy Outcomes
| Efficacy Parameter | Results | Clinical Significance |
|---|---|---|
| Patients Evaluable | 17 of 21 enrolled | Standard RECIST 1.1 evaluation [1] |
| Partial Response | 6 patients (35%) | Confirmed radiographic response [1] |
| Stable Disease | 8 patients (47%) | Disease control without progression [1] |
| Clinical Benefit Rate | 14 patients (82%) | Combined partial response + stable disease [1] |
| Treatment Duration | Median 2.8 months (range 0.7-10.9) | Duration of combination therapy [1] |
4.1.1 Objective: To quantitatively evaluate synergistic interactions between this compound and docetaxel using established cancer cell lines.
4.1.2 Materials and Reagents:
4.1.3 Methodology:
4.2.1 Study Population:
4.2.2 Dose Escalation Design:
4.2.3 Pharmacokinetic Sampling:
4.2.4 Response Assessment:
Figure 2: Phase I Clinical Trial Schematic. This workflow illustrates the study design for the this compound-docetaxel phase I trial, highlighting key components including the this compound lead-in period, combination cycles, and critical assessment timepoints.
This compound administration was associated with significant modulation of proteins involved in protein kinase B signaling, reactive oxygen species metabolism, and other key cancer-related processes [1]. These pharmacodynamic changes provide valuable insights into the biological activity of this compound and its synergistic mechanisms with docetaxel.
Protocol for plasma biomarker assessment:
While not explicitly detailed in the phase I report, assessment of AXL expression and phosphorylation status in tumor tissue provides valuable insights for patient stratification:
The development program for this compound continues to advance, with ongoing clinical trials exploring novel combinations and biomarker-selected populations. A notable ongoing study is a phase 1b/2a trial (NCT05469178) investigating this compound in combination with pembrolizumab and doublet chemotherapy (carboplatin/pemetrexed) in first-line non-squamous NSCLC patients with STK11 mutations [3]. This study builds on the established safety profile of this compound with chemotherapy while incorporating immune checkpoint inhibition.
The rationale for focusing on STK11-mutant NSCLC stems from the recognition that approximately 20% of non-squamous NSCLC patients harbor STK11 mutations, which are correlated with poor prognosis and resistance to anti-PD-1/L1 therapy [3]. Importantly, STK11-mutant tumors consistently demonstrate high levels of AXL activation, making them particularly susceptible to AXL-targeted therapies [3]. This precision medicine approach represents a strategic advancement in the clinical development of this compound.
Table 3: Ongoing Clinical Development of this compound Combinations
| Trial Identifier | Phase | Patient Population | Intervention | Primary Endpoints | Completion Date |
|---|---|---|---|---|---|
| NCT05469178 [3] | 1b/2a | Untreated advanced/metastatic non-squamous NSCLC with STK11 mutations | This compound + pembrolizumab + carboplatin/pemetrexed | Safety (Phase 1b), ORR at 6/12 months (Phase 2a) | August 2025 [3] |
| NCT02922777 [1] | 1 | Previously treated advanced NSCLC | This compound + docetaxel | MTD, safety, tolerability | Completed |
The compelling preclinical synergy between this compound and docetaxel has been successfully translated into clinical activity in previously treated advanced NSCLC, with the phase I trial demonstrating a 35% partial response rate and 47% stable disease in evaluable patients [1]. The establishment of a recommended phase II dose (docetaxel 60 mg/m² with prophylactic G-CSF plus this compound 400/200 mg daily) provides a feasible regimen for further clinical development [1].
Future research directions should focus on:
The ongoing phase 1b/2a trial in STK11-mutant NSCLC represents a promising step toward precision medicine application of AXL inhibition [3]. As the role of AXL in therapeutic resistance becomes increasingly clear, this compound continues to offer a compelling approach for enhancing efficacy of standard chemotherapeutic agents across multiple tumor types, particularly in NSCLC.
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase, which has emerged as a promising therapeutic target in multiple cancer types. [1] While initially developed as an AXL inhibitor, recent evidence reveals that this compound exerts complex effects on downstream signaling pathways, including modulation of S6K1 phosphorylation and unexpected activation of STAT3. These findings suggest that this compound's mechanism of action extends beyond AXL inhibition alone and may involve off-target effects that contribute to its therapeutic potential, particularly in combination therapy regimens. [2]
The most intriguing aspect of this compound's signaling modulation is its dual effect on key pathways: it effectively suppresses S6K1 phosphorylation while paradoxically activating STAT3. This complex signaling profile was highlighted in a 2025 study demonstrating that this compound enhances sensitivity to estrogen receptor inhibitors in breast cancer cells. [2] The study revealed that this compound's ability to sensitize cancer cells to established therapies may operate through an AXL-independent mechanism, opening new avenues for research into its full therapeutic potential.
Table 1: Summary of this compound's Effects on Signaling Pathways in Preclinical Models
| Experimental System | Treatment Conditions | Key Findings on STAT3 | Key Findings on S6K1 | Functional Outcomes | Source |
|---|---|---|---|---|---|
| MCF7 breast cancer cells | This compound + 4-OHT/fulvestrant | STAT3 activation observed | S6K1 phosphorylation decreased | Synergistic cell death induction | [2] |
| Tamoxifen-resistant MCF7 cells (MCF7-TR) | This compound + 4-OHT | Not specified | S6K1 signaling inhibited | Effective cell death induction | [2] |
| MDA-MB-231 and 4T1 cells | This compound (0.03, 0.3, 3 µM; 3+16, 24 h) | Not specified | Not specified | Dose-dependent inhibition of invasion | [1] |
| HeLa cells | This compound (0-5 µM) | Not specified | Not specified | AXL kinase inhibition (IC50 = 14 nM) | [1] |
The experimental data demonstrates that this compound's modulation of STAT3 and S6K1 signaling has significant functional consequences:
Overcoming Therapeutic Resistance: The combination of this compound with 4-hydroxytamoxifen (4-OHT) effectively induced cell death even in tamoxifen-resistant MCF7 cells (MCF7-TR), highlighting its potential to overcome resistance mechanisms in cancer therapy. [2]
AXL-Independent Effects: A crucial finding from these investigations was that AXL knockdown did not enhance sensitivity to 4-OHT or affect S6K1 signaling in either MCF7 or MCF7-TR cells. This suggests that the sensitizing effect of this compound through S6K1 inhibition may be independent of AXL expression, indicating possible off-target effects that contribute to its efficacy. [2]
Enhanced Combination Therapy: The synergistic induction of cell death when this compound is combined with estrogen receptor inhibitors underscores the therapeutic potential of targeting multiple signaling pathways simultaneously. [2]
Objective: To evaluate this compound's effect on S6K1 phosphorylation status in cancer cell lines.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Protein Extraction and Quantification:
Western Blot Analysis:
Data Analysis:
Objective: To characterize this compound-induced STAT3 activation and its functional consequences.
Materials and Reagents:
Procedure:
Cell Treatment and Protein Extraction:
STAT3 Phosphorylation Analysis:
Functional Assessment with STAT3 Inhibition:
Data Analysis:
Objective: To evaluate this compound's effects on STAT3 and S6K1 signaling in animal models.
Materials and Reagents:
Procedure:
Animal Dosing Schedule:
Tissue Collection and Processing:
Signal Transduction Analysis:
This compound Signaling Modulation Pathway: This diagram illustrates the complex effects of this compound on STAT3 and S6K1 signaling pathways. Solid arrows represent direct demonstrated effects, while dashed arrows indicate potential regulatory relationships. This compound directly inhibits AXL kinase activity while paradoxically activating STAT3 and inhibiting S6K1 phosphorylation. Inhibition of STAT3 enhances cell death induced by this compound and estrogen receptor inhibitors, while S6K1 inhibition contributes to overcoming drug resistance.
Table 2: Recommended Conditions for this compound Signaling Studies
| Application | Cell Lines | This compound Concentration Range | Treatment Duration | Key Assays | Combination Agents |
|---|---|---|---|---|---|
| STAT3 activation studies | MCF7, other ER+ breast cancer lines | 0.1-3 µM | 6-24 hours | Western blot for p-STAT3, EMSA | 4-OHT, fulvestrant, STAT3 inhibitors |
| S6K1 inhibition studies | MCF7, MCF7-TR | 0.5-5 µM | 12-48 hours | Western blot for p-S6K1, proliferation assays | ER inhibitors, mTOR inhibitors |
| Combination therapy screening | Various solid tumor lines | 1-3 µM | 48-72 hours | Viability assays, apoptosis assays, clonogenic | Standard chemotherapeutics, targeted therapies |
| Invasion and migration studies | MDA-MB-231, 4T1 | 0.03-3 µM | 24 hours | Boyden chamber, wound healing | AXL-targeting agents, MET inhibitors |
Cell Line Variability: Response to this compound may vary significantly across different cell lines. Preliminary dose-response experiments are essential for establishing appropriate concentrations for specific models. [2]
Time-Dependent Effects: STAT3 activation and S6K1 inhibition may follow different temporal patterns. Multiple time points should be included in initial characterization studies. [2]
Combination Therapy Optimization: When combining this compound with other agents, consider staggered treatment schedules to better model clinical application and identify potential synergistic effects. [2] [3]
AXL Expression Correlation: While some effects appear AXL-independent, monitoring AXL expression levels remains important for understanding mechanism of action in different cellular contexts. [2]
This compound represents a promising therapeutic agent with a unique signaling modulation profile encompassing both AXL-dependent and AXL-independent mechanisms. The paradoxical activation of STAT3 coupled with inhibition of S6K1 phosphorylation presents both challenges and opportunities for therapeutic development. The experimental protocols outlined here provide a framework for investigating these complex signaling interactions in various cancer models.
Future research directions should focus on elucidating the precise molecular mechanisms underlying this compound's AXL-independent effects, optimizing combination strategies with standard therapies and novel agents, and identifying predictive biomarkers for patient selection. The integration of these signaling studies with functional outcomes will accelerate the development of more effective cancer treatment regimens leveraging this compound's unique pharmacological profile.
1. What is the clinical incidence of neutropenia and febrile neutropenia with this compound? The incidence varies significantly based on whether this compound is used as monotherapy or in combination with other agents. The key hematological adverse events reported in clinical trials are summarized below.
Table 1: Incidence of Key Hematological Adverse Events with this compound [1] [2] [3]
| Trial Population / Regimen | Adverse Event | Incidence (Grade ≥3) | Notes |
|---|---|---|---|
| AML (LDAC Combo) | Febrile Neutropenia | 28% | Phase 1b/2a trial (NCT02488408) [2] [4] |
| Anemia | 39% | ||
| Thrombocytopenia/Decreased Platelet Count | 31%-34% | ||
| AML (Monotherapy) | Febrile Neutropenia | 29% | Phase 1b/2a trial (NCT02488408) [2] [4] |
| Thrombocytopenia | 14% | ||
| NSCLC (Docetaxel Combo) | Neutropenia | 86% (76% ≥G3) | Phase 1 trial; required prophylactic G-CSF [3] [5] |
| Febrile Neutropenia | 38% |
2. Are there any established protocols for managing this risk? Yes, clinical trials have implemented specific management strategies, particularly when this compound is combined with myelosuppressive drugs:
3. What is the proposed mechanism behind this compound-associated neutropenia? The direct mechanism by which this compound causes neutropenia is not fully detailed in the available literature. However, the following pathways provide a rationale based on its mechanism of action and observed synergistic toxicity.
The diagram illustrates two potential contributors:
For researchers designing preclinical or clinical studies with this compound combinations, the following protocol, derived from the phase 1 NSCLC trial, provides a template for managing neutropenia risk [3] [5]:
The table below summarizes the established dosing regimens and the most frequent treatment-related adverse events (TEAEs) observed in clinical trials [1] [2].
| Aspect | Details |
|---|---|
| Recommended Phase 2 Dose | Loading dose: 400 mg daily for 3 days; Maintenance dose: 200 mg daily [1]. |
| Common Grade 3/4 Treatment-Related AEs | Anemia, thrombocytopenia, febrile neutropenia, asymptomatic QTcF prolongation [1] [2]. |
| Frequently Reported AEs (Any Grade) | Fatigue, diarrhea, nausea, decreased appetite, constipation, dyspnea [1]. |
The following protocols for toxicity management are derived from phase 1b/2a trials in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).
Dose Modification Guidelines
Hematologic Toxicity & Combination Therapy
Understanding the safety data from specific trials helps in contextualizing the guidelines above.
| Trial / Population | Key Safety Findings |
|---|---|
| AML Trial (NCT02488408) [1] | Combination with Low-Dose Cytarabine (LDAC) was safe and well-tolerated. No grade 5 treatment-related events were reported. |
| NSCLC Trial (NCT02922777) [3] [4] | The Maximum Tolerated Dose (MTD) was this compound (200 mg maintenance) with docetaxel 60 mg/m² and mandatory G-CSF support. |
The diagram below illustrates the AXL signaling pathway and how its inhibition by this compound links to both its therapeutic effects and certain toxicities.
The following data is based on a Phase I trial of bemcentinib in combination with docetaxel for patients with advanced non-small cell lung cancer [1] [2] [3].
Table 1: Summary of Hematologic Adverse Events and Dosing
| Aspect | Details |
|---|---|
| Most Common Hematologic Toxicity | Neutropenia (occurred in 86% of patients; 76% were Grade 3 or higher) [1] [2]. |
| Key Clinical Concern | Neutropenic fever was observed in 38% of patients (8 out of 21) [1] [2]. |
| Established Mitigation Strategy | Prophylactic G-CSF (Granulocyte Colony-Stimulating Factor) support is required [1] [2] [3]. |
| Recommended G-CSF | Pegylated G-CSF was preferred per the study protocol, but the specific formulation was chosen by the investigator [2] [3]. |
| Maximum Tolerated Dose (MTD) with G-CSF | Docetaxel 60 mg/m² (every 3 weeks) + this compound (400 mg load for 3 days, then 200 mg daily) [1] [2]. |
Based on the trial findings, here is a recommended troubleshooting guide for your protocols.
Understanding the drug's target can provide context for its toxicity profile. Below is a diagram of the AXL signaling pathway that this compound inhibits.
Mechanism Insight: this compound is a selective inhibitor of the AXL receptor tyrosine kinase [1] [3]. AXL, when activated by its ligand GAS6, promotes oncogenic signaling pathways that drive cell proliferation, survival, and metastasis [3]. Preclinical models showed that inhibiting AXL with this compound can synergize with docetaxel, dramatically increasing cancer cell sensitivity to the chemotherapy [2] [3].
For your technical documentation, here is a summary of the core methodology from the clinical trial.
Trial Design: This was an open-label, single-institution, 3+3 dose escalation Phase I trial (NCT02922777) [2] [3].
What are the most common Dose-Limiting Toxicities (DLTs) and high-grade adverse events in bemcentinib combination therapies? The most frequent DLTs and grade 3/4 treatment-related adverse events are generally hematologic, gastrointestinal, or related to QTc prolongation. The specific profile varies depending on the combination partner. For a detailed breakdown, see the tables in the sections below.
What is the Recommended Phase 2 Dose (RP2D) for this compound in combination with Low-Dose Cytarabine (LDAC)? In a Phase 1b/2a trial with AML patients, the recommended phase 2 dose was a 400 mg loading dose (days 1-3) followed by a 200 mg daily maintenance dose of an enhanced formulation of this compound, in combination with LDAC [1] [2].
Are there any specific safety monitoring requirements for this compound? Yes, based on clinical trial data, special attention should be given to:
The safety of this compound is highly dependent on its combination partner. The tables below summarize the key findings from different clinical trial settings.
Table 1: this compound in Hematologic Malignancies (AML) with LDAC [1] [2]
| Aspect | Details |
|---|---|
| Trial Phase | Phase 1b/2a (NCT02488408) |
| Patient Population | Elderly AML patients unfit for intensive chemotherapy |
| Common Grade 3/4 Treatment-Related AEs | Anemia, febrile neutropenia, asymptomatic QTcF prolongation, thrombocytopenia, decreased platelet count [1]. |
| DLTs Identified | Three DLTs were observed during monotherapy dose escalation (one outside the formal assessment window) [1]. |
| Serious Adverse Events (SAEs) | Sepsis, neutropenic sepsis, pneumonia, fungal pneumonia, cerebral hemorrhage [1]. |
| Fatal TEAEs | Reported, but none were considered related to this compound by investigators [1]. |
Table 2: this compound in Solid Tumors (NSCLC) with Various Combinations [3] [4]
| Combination Therapy | Key Dose-Limiting and High-Grade Toxicities |
|---|---|
| This compound + Docetaxel (with G-CSF support) | Neutropenia (86%, 76% ≥G3), neutropenic fever (38%), diarrhea (57%), fatigue (57%), nausea (52%) [3]. |
| This compound + Pembrolizumab + Chemotherapy | Trial ongoing; safety data not yet mature (NCT05469178) [5]. |
| This compound + Pacritinib | Trial recently enrolling; safety data not yet available (NCT06516887) [4]. |
The following outlines the standard clinical trial methodology used to define and assess DLTs in the cited studies.
1. DLT Definition and Assessment Window
2. Dose Escalation Study Design
3. Pharmacokinetic (PK) and Safety Monitoring
The following diagram illustrates the logical workflow for dose escalation and DLT assessment in a typical Phase 1b trial.
> Figure 1. Logic flow for DLT assessment and dose determination in Phase 1b trials. The process is iterative, with dose levels escalating until the maximum tolerated dose (MTD) is defined, establishing the recommended phase 2 dose (RP2D).
Bemcentinib is a selective AXL inhibitor, but recent evidence shows it also acts through AXL-independent mechanisms to inhibit S6K1 phosphorylation and overcome therapy resistance [1].
The table below summarizes the core experimental findings:
| Experimental Model | Key Finding on AXL Independence | Observed Phenotype | Signaling Pathway Alteration |
|---|---|---|---|
| MCF7 & MCF7-TR (Tamoxifen-Resistant) breast cancer cells [1] | AXL knockdown did not enhance sensitivity to 4-OHT or affect S6K1 signaling. | Synergistic cell death when combined with 4-OHT/fulvestrant; effective in resistant cells. | Decreased S6K1 phosphorylation; unexpected STAT3 activation. |
| In vivo & in vitro AML models [2] | Additive effect with ruxolitinib via impaired STAT and AKT signaling. | Reduced tumor growth, normalized red blood cell count, reduced splenomegaly. | Downstream inhibition of STAT3, STAT5, and AKT. |
The following diagram illustrates the core signaling pathways affected by this compound, highlighting both its AXL-dependent and AXL-independent actions, particularly the key finding of S6K1 inhibition independent of AXL.
Here are detailed methodologies for key experiments investigating this compound's AXL-independent effects.
This protocol is based on the key study that identified the AXL-independent mechanism [1].
This protocol is based on the finding that STAT3 activation is a compensatory survival mechanism upon this compound treatment [1].
Q1: If this compound is a selective AXL inhibitor, how does it work without AXL? The mechanism is not yet fully elucidated. The leading hypothesis is "off-target" binding, where this compound, at clinically relevant concentrations, interacts with and inhibits other, currently unknown kinases that are upstream regulators of the S6K1 pathway. The target is distinct from AXL, as genetic knockdown of AXL does not reproduce the S6K1 inhibition phenotype [1].
Q2: How can I be sure the effects I'm seeing in my experiment are AXL-independent? The most definitive experiment is a genetic knockdown or knockout of AXL in your cell model. If the phenotypic effects of this compound (e.g., S6K1 dephosphorylation, synergy with other drugs) persist in the absence of AXL expression, they are AXL-independent. Always confirm the efficiency of AXL ablation by western blot [1].
Q3: Does STAT3 inhibition enhance the effect of this compound in all models? Available data suggests it is a viable strategy to enhance cell death, particularly in breast cancer models when combined with ER-targeting agents [1]. However, the universality of this finding across other cancer types requires further experimental validation in your specific model.
The table below consolidates the dosing schedules for bemcentinib from recent clinical trials, which can serve as a reference for standard protocols.
| Cancer Type | Regimen | Recommended Dose | Treatment Duration | Supporting Evidence |
|---|
| AML/MDS (Phase 1b/2a) | Combination with LDAC | Loading Dose: 400 mg daily for 3 days (Days 1-3 of Cycle 1). Maintenance Dose: 200 mg daily. | Until disease progression, unacceptable toxicity, or study withdrawal [1] [2]. | NCT02488408 | | Advanced NSCLC (Phase 1) | Combination with Docetaxel | Cohort 1: 200 mg load x 3 days, then 100 mg daily. Cohort 2: 400 mg load x 3 days, then 200 mg daily. | Continued until disease progression or unacceptable toxicity. Median treatment duration was 2.8 months [3] [4]. | NCT02922777 | | NSCLC (Phase 2) | Combination with Pembrolizumab | Not specified in results; see clinical trial identification for details. | Patients had completed a median of 3 treatment cycles at the time of data analysis [5]. | NCT03184571 | | Metastatic Melanoma (Phase 1b/2) | Combination with SOC (Pembrolizumab or Dabrafenib/Trametinib) | 200 mg daily. | Not specified; treatment was well-tolerated but did not improve efficacy versus SOC alone [6]. | NCT02872259 |
Here are answers to common questions that may arise during research and clinical development.
Q: What is the rationale for the 3-day loading dose?
Q: How is efficacy monitored to decide on continuing treatment?
| Adverse Event | Grade (Commonness) | Recommended Management Actions |
|---|---|---|
| QTcF Prolongation | Grade 1-3 (Common) | Regular ECG monitoring; most cases were asymptomatic. Dose interruptions may be required for Grade 3 [1] [2]. |
| Neutropenia | Grade ≥3 (Very common in combo with chemo) | Prophylactic G-CSF support is recommended. This was mandated in the NSCLC trial with docetaxel after high incidence of neutropenic fever [3]. |
| Gastrointestinal (Diarrhea, Nausea) | Grade 1-2 (Very common) | Managed with standard anti-diarrheal and anti-emetic supportive care [3] [6]. |
| Rash, Fatigue, Increased Transaminases | Grade 1-3 (Common) | Supportive care and monitoring. Most cases are reversible [5] [6]. |
The following diagram illustrates the molecular mechanism of this compound, which is fundamental for understanding its role in combination therapies and resistance mechanisms.
I hope this technically structured information provides a solid foundation for your support center.
The table below summarizes key biomarkers associated with Bemcentinib response from recent clinical and preclinical studies.
| Biomarker / Context | Experimental Evidence / Measurable Readout | Associated Clinical/Preclinical Outcome | Citation |
|---|---|---|---|
| AXL Expression | High AXL protein expression in tumor tissue [1]; Upregulation of AXL mRNA and protein in AML cells after Pioglitazone treatment [2] | Associated with poor prognosis in NSCLC and AML; Predictive of microenvironment-driven resistance [1] [2] | |
| Gas6/AXL Axis Activation | Phosphorylation of AXL (pAXL) by Gas6 (secreted by stromal cells) [2] | Confers resistance to other therapies (e.g., Pioglitazone in AML); Re-sensitization to combination therapy with this compound [2] | |
| Pharmacodynamic Modulation | Plasma protein biomarker changes: Protein Kinase B signaling, reactive oxygen species (ROS) metabolism [1] | Confirms target engagement; Observed in NSCLC patients receiving this compound + Docetaxel [1] | |
| Tumor Microenvironment (Bone Marrow) | Co-culture with stromal cells (e.g., MS-5); Phosphorylation of AXL in leukemic cells [2] | Abolishes anti-proliferative effect of single-agent drugs; Biomarker for identifying resistance amenable to AXL inhibition [2] |
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to model the bone marrow microenvironment and identify stroma-induced resistance that this compound can overcome [2].
This protocol outlines the approach to confirm this compound's biological activity in patient plasma [1].
The following diagram illustrates the key logical workflow for designing experiments to identify and validate biomarkers for this compound.
Figure 1: Biomarker Identification and Validation Workflow. This chart outlines the iterative process from initial discovery to clinical application of a predictive biomarker for this compound.
Figure 2: Mechanism of Stromal Resistance and this compound Action. This diagram illustrates how the bone marrow microenvironment can drive resistance via the Gas6/AXL axis and how this compound counteracts this mechanism to restore drug efficacy [2].
The following table summarizes the key experimental evidence and proposed strategies for managing STAT3 activation based on recent literature.
| Observation/Strategy | Experimental Context | Proposed Mechanism / Counteraction | Key Findings / Outcome | Citation |
|---|---|---|---|---|
| STAT3 Activation by Bemcentinib | ER+ breast cancer cells (MCF7, MCF7-TR) | On-target effect of this compound treatment. | Highlights a counterintuitive, on-target effect that may require combinatorial strategies. | [1] |
| Strategy: STAT3 Inhibition | ER+ breast cancer cells (MCF7, MCF7-TR) | Co-inhibition of STAT3 enhances cell death. | Pharmacologic inhibition of STAT3 increased cell death when combined with this compound and 4-hydroxytamoxifen. | [1] |
| Strategy: Immune Checkpoint Blockade | Treatment-refractory lung adenocarcinoma | Combination of this compound and Pembrolizumab (anti-PD-1). | The combination may overcome exhaustive immune phenotypes and reveal a STAT3 bypass mechanism. | [2] |
| Strategy: AXL-Independent Sensitization | ER+ breast cancer cells (MCF7, MCF7-TR) | This compound's effect is via S6K1 inhibition, independent of AXL. | AXL knockdown did not replicate the sensitization effect, suggesting this compound's benefit is through an AXL/STAT3-independent axis. | [1] |
Based on the evidence, here are answers to specific technical questions a researcher might have.
Q: I observe increased STAT3 phosphorylation in my cells after this compound treatment. Is this expected?
Q: How can I overcome the pro-survival signal from this compound-induced STAT3 activation?
Q: Is the synergistic effect of this compound with other drugs dependent on AXL inhibition?
This protocol is adapted from the methodology used to generate the data in the 2025 study on breast cancer cells [1].
Objective: To determine if STAT3 inhibition enhances this compound-induced sensitization to standard-of-care therapeutics.
Materials:
Methodology:
Cell Culture and Pre-treatment:
Combination Treatment:
Downstream Analysis:
The following diagram illustrates the complex signaling crosstalk observed with this compound treatment, based on the findings from the search results.
This research summary should provide a solid foundation for the troubleshooting guides in your technical support center.
| Outcome Measure | Bemcentinib + SOC | SOC Alone | Conclusion |
|---|---|---|---|
| Overall Response Rate (ORR) | No improvement | No improvement | No significant difference [1]. |
| Progression-Free Survival (PFS) | No improvement | No improvement | No significant difference [1]. |
| Overall Survival (OS) | No improvement | No improvement | No significant difference [1]. |
| Any-Grade Adverse Events (AEs) | 98% | 100% | Combination was well-tolerated [1]. |
| Grade ≥3 Adverse Events | 35% | 22% | Higher rate with this compound combination [1]. |
| Common this compound-Related AEs | Rash, diarrhea, fatigue, increased transaminases | – | Manageable toxicity profile [1]. |
For researchers, the key methodological details of the cited study are as follows [1]:
The biological rationale for testing this compound in melanoma was based on the role of AXL, a receptor tyrosine kinase, in promoting an invasive phenotype and therapy resistance. The diagram below illustrates the signaling pathway that this compound was designed to target.
As shown, AXL activation by its ligand GAS6 triggers downstream pathways like PI3K/AKT and MAPK/ERK, driving processes like epithelial-mesenchymal transition (EMT), proliferation, and survival [2] [3]. AXL is a marker for the MITF-low/AXL-high invasive melanoma cell state, which is linked to resistance to both targeted therapy and immunotherapy [2] [3]. This compound, a selective AXL inhibitor, was designed to block this pathway and overcome resistance.
In February 2025, BerGenBio announced the decision to halt all remaining development activities for this compound after discontinuing its lead clinical program in non-small cell lung cancer [4]. This decision was based on a lack of sufficient efficacy, aligning with the negative melanoma trial results.
For researchers exploring the melanoma field, current investigative efforts are focused on other promising areas, such as:
The following table summarizes key efficacy and safety data for the Bemcentinib + LDAC combination from the identified trial, which focused on patients with relapsed/refractory (R/R) AML who were unfit for intensive chemotherapy [1] [2].
| Metric | This compound + LDAC (Phase 1b/2a Trial Data) |
|---|---|
| Patient Population | R/R AML and treatment-naïve AML patients unfit for intensive chemotherapy [1]. |
| Composite Complete Remission (CRc) | 26% (5/19) in overall R/R population; 30% (3/10) in 1st relapse patients [2]. |
| Clinical Benefit Rate (CBR) | 79% (14/19) in overall R/R population [2]. |
| Median Overall Survival (mOS) | 6.2 months in overall R/R population; 11.3 months in patients with time on treatment >3 months [2]. |
| Common Grade 3/4 Treatment-Related Adverse Events (TRAEs) | Anemia (33%), asymptomatic QTcF prolongation (11%), thrombocytopenia, febrile neutropenia [1] [2]. |
| Safety and Tolerability Conclusion | The combination was reported to be safe and well-tolerated, with a safety profile comparable to that of LDAC alone [1] [2]. |
To help you evaluate the quality of the data, here are the key design elements of the clinical trial cited above (NCT02488408) [1]:
This compound is a first-in-class, orally bioavailable, highly selective inhibitor of AXL, a receptor tyrosine kinase. The proposed anti-leukemic mechanism involves both direct action on cancer cells and modulation of the immune response, as illustrated below.
While the search results do not provide a head-to-head comparison, they do offer context on the broader AML treatment landscape, which can help in framing the performance of this compound + LDAC.
The table below summarizes key efficacy and safety findings from clinical trials investigating bemcentinib plus pembrolizumab compared to published data on pembrolizumab monotherapy.
| Metric | This compound + Pembrolizumab (in specific populations) | Pembrolizumab Monotherapy (as historical context) |
|---|---|---|
| Primary Use Case | Overcoming anti-PD-1 resistance, particularly in STK11/LKB1 mutant NSCLC [1]; 2nd-line therapy in chemotherapy-refractory NSCLC [2] | 1st-line therapy for metastatic NSCLC with PD-L1 TPS ≥50% [3] |
| Objective Response Rate (ORR) | 40% in chemo-refractory, immuno-naïve NSCLC (Phase II) [2]; Preliminary clinical response in STK11/LKB1 mutant NSCLC [1] | ~39.5% in PD-L1 TPS ≥50% (5-year analysis, KEYNOTE-042) [3] |
| Overall Survival (OS) | Median OS of 12.2 months in chemo-refractory, immuno-naïve NSCLC (Phase II) [2] | Median OS of 22.62 months in PD-L1 TPS ≥50% (network meta-analysis) [3] |
| Progression-Free Survival (PFS) | Data not fully available for combo; mRFS 2.1 mos (this compound mono in AML) [4] | Median PFS of 7.41 months in PD-L1 TPS ≥50% (network meta-analysis) [3] |
| Key Patient Biomarker | AXL expression and STK11/LKB1 mutation status are key predictive biomarkers [1] [2] | PD-L1 Tumor Proportion Score (TPS) is the primary biomarker [3] |
| Common TRAEs | Asthenia/fatigue (48%), increased transaminases (43%, reversible), diarrhea (33%) [2] | Immune-related AEs (irAEs); any trAEs and Grade≥3 trAEs lower than chemo-combos [3] |
The scientific rationale for combining this compound with pembrolizumab is to overcome inherent and acquired resistance to immune checkpoint blockade, not to directly enhance pembrolizumab's efficacy in responsive tumors.
For researchers looking to validate these findings or explore related mechanisms, the following summarizes key methodologies from the foundational study [1].
1. In Vivo Syngeneic Mouse Models
Kras-mutant/Tp53-knockout (KP) models. Generate isogenic Stk11/Lkb1-deficient (KPL) lines using CRISPR-Cas9.Rag1-deficient mice (lacking adaptive immunity).Rag1-deficient mice, proving an immune-dependent effect.2. Immune Profiling via Single-Cell RNA Sequencing (scRNA-seq)
Cd3e, Cd8a for T cells; Itgam, Adgre1 for macrophages). Pay close attention to the Tcf7 (encodes TCF1) expression cluster in CD8+ T cells. The key finding is that KPL tumors have fewer Tcf7+ CD8 T cells, which expands upon combination treatment.3. Flow Cytometry Validation
The following table consolidates key quantitative findings from clinical trials investigating sAXL in relation to bemcentinib treatment outcomes.
| Trial Identifier & Population | Biomarker Measurement Method | Key Efficacy Findings (sAXL-high vs. sAXL-low) | Reference |
|---|
| NCT02488408 (Phase 1b/2a) [1] AML patients (unfit for intensive chemo) | Plasma levels measured via ELISA | Combination Therapy (w/ LDAC): Higher response rates (CR/CRi) and longer overall survival in patients with high baseline sAXL. | [1] | | NCT03824080 (BERGAMO Phase 2) [2] HR-MDS and AML (post-HMA failure) | Not explicitly stated in summary; biomarker analysis performed on patient subpopulation (n=34) | Monotherapy: Trend towards improved response in MDS and AML patients with specific mutation profiles (e.g., CSF3R, CSNK1A1). Direct correlation to sAXL not specified in results summary. | [2] |
The validation of sAXL in clinical trials involves specific methodologies for sample handling and data analysis.
The diagram below illustrates the role of AXL in cancer progression and how sAXL is measured and used as a biomarker in clinical trials.
The relationship between sAXL levels and treatment response is an area of active investigation. The available evidence suggests that high baseline sAXL may predict better response to this compound-based therapies in AML [1]. Researchers are working to standardize and validate the sAXL assay and its clinical cut-off values. The goal is to reliably identify patients who are most likely to benefit from AXL inhibition, paving the way for a more personalized treatment approach.
The table below summarizes the ORR for bemcentinib across different clinical trials and patient populations.
| Cancer Type | Trial Phase / Identifier | Treatment Regimen | Patient Population | ORR (Findings) | Key Highlights |
|---|---|---|---|---|---|
| AML [1] [2] | Phase 1b/2a (NCT02488408) | This compound + LDAC | Elderly R/R AML (2nd line) | 45% (5/11) [2] | CR/CRi rate of 36%; clinical benefit rate 73% [2]. |
| AML [1] | Phase 1b/2a (NCT02488408) | This compound + LDAC | Mixed (30 R/R, 6 treatment-naïve) | Not specified | Combination was safe and well-tolerated [1]. |
| NSCLC [3] | Phase 1 (NCT02922777) | This compound + Docetaxel | Previously treated advanced NSCLC | 35% (6/17) | 47% (8/17) achieved stable disease [3]. |
| NSCLC [4] [5] | Phase 2 (NCT03184571) | This compound + Pembrolizumab | STK11-mutated advanced NSCLC | 100% (3/3) | All 3 evaluable patients had objective response/clinical benefit [4] [5]. |
To aid in the interpretation of the ORR data, here are the methodologies from key clinical trials.
The therapeutic strategy for this compound is based on targeting AXL-mediated resistance pathways. The following diagram illustrates the core mechanisms and rationale for its combinations in clinical trials.
Figure 1: Mechanism of AXL Inhibition and Combination Rationale for this compound. AXL activation by its ligand GAS6 promotes tumor progression and an immunosuppressive microenvironment. This compound inhibits AXL to overcome resistance to chemotherapy and immunotherapy [6] [7].
Based on the current clinical data, the development of this compound is progressing in several key areas:
The following table summarizes the key efficacy outcomes reported in clinical trials for this compound across different cancer types and treatment combinations.
| Cancer Type | Phase | Intervention | Patient Population | Key Efficacy Findings | Source & Context |
|---|
| Advanced NSCLC [1] | Phase 1 | this compound + Docetaxel | 17 evaluable patients, previously treated | • ORR: 35% (6/17 Partial Response) • DCR: 82% (47% Stable Disease) | Single-arm trial; no comparator group. PFS and OS not reported. | | Acute Myeloid Leukemia (AML) [2] | Phase 1b/2a | this compound + LDAC (Low-Dose Cytarabine) | 36 patients, unfit for intensive chemo | • CR/CRi Rate: 19.4% (7/36 patients) | Cohort included R/R and treatment-naïve patients; primary endpoint was safety. | | Metastatic Melanoma [3] | Phase 1b/2 | this compound + SOC* | 91 randomized patients, previously untreated | • ORR, PFS, OS: No improvement vs. SOC alone. | *SOC: pembrolizumab or dabrafenib+trametinib. Trial showed no efficacy benefit for adding this compound. |
For researchers, the methodologies from these trials provide a foundation for designing future studies.
NSCLC Trial (NCT02922777) Design [1]:
AML Trial (NCT02488408) Design [2]:
This compound is a first-in-class, oral, highly selective inhibitor of the AXL receptor tyrosine kinase [3] [2]. AXL is often overexpressed in cancers and is associated with tumor progression, epithelial-mesenchymal transition (EMT), therapy resistance, and immunosuppression [4] [5].
The diagram below illustrates the core mechanism by which this compound targets the GAS6/AXL signaling pathway to exert its anti-tumor effects.